(+)-4'-Fluorotartranilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426865 | |
| Record name | (+)-4'-fluorotartranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-65-1 | |
| Record name | (+)-4'-fluorotartranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of (+)-4'-Fluorotartranilic Acid in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-4'-Fluorotartranilic acid has emerged as a crucial tool in synthetic chemistry, primarily utilized as a chiral resolving agent. Its efficacy in separating enantiomers, particularly of racemic amines, has made it a valuable asset in the synthesis of complex, optically pure molecules, most notably in the pharmaceutical industry. This guide provides an in-depth look at its applications, supported by quantitative data and detailed experimental protocols.
Core Application: Chiral Resolution of Racemic Amines
The principal application of this compound lies in the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts. This classical resolution technique leverages the different physical properties, such as solubility, of the diastereomeric salts formed between the chiral resolving agent and the individual enantiomers of the racemic compound.
A significant industrial application of this compound is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. In this process, it is used to resolve the key chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, from its racemic mixture.[1]
Quantitative Data on Chiral Resolution
The efficiency of a chiral resolution process is a critical factor in its industrial application. The following table summarizes the quantitative data from the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine using a derivative of this compound, (R,R)-4-chlorotartranilic acid, in the synthesis of Apremilast.
| Parameter | Value | Reference |
| Racemic Compound | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | [1] |
| Resolving Agent | (R,R)-4-chlorotartranilic acid | [1] |
| Molar Ratio (Racemic Amine : Resolving Agent) | 1 : 0.5-0.65 | [1] |
| Solvent | Water | [1] |
| Temperature | 10 - 80°C | [1] |
| Reaction Time | 2 - 72 hours | [1] |
| Yield of desired (S)-enantiomer salt | High | [2] |
| Enantiomeric Purity of (S)-enantiomer | > 99% | [2] |
| Enantiomeric Excess of recovered (R)-enantiomer | up to 97% | [1] |
Experimental Protocols
The following section provides a generalized methodology for the chiral resolution of a racemic amine using this compound, based on the principles demonstrated in the synthesis of Apremilast.
Diastereomeric Salt Formation
Objective: To react the racemic amine with this compound to form a mixture of diastereomeric salts.
Materials:
-
Racemic amine
-
This compound (or a suitable derivative like (R,R)-4-chlorotartranilic acid)
-
Solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, or tetrahydrofuran)[2]
-
Acid (e.g., Hydrochloric acid)
Procedure:
-
Dissolve one molar equivalent of the racemic amine in a suitable solvent.
-
In a separate vessel, dissolve 0.5 to 0.65 molar equivalents of this compound in the same solvent.[1]
-
Add the resolving agent solution to the racemic amine solution.
-
If necessary, add 0.45 to 0.6 molar equivalents of an acid like hydrochloric acid to facilitate salt formation.[1]
-
Stir the mixture at a controlled temperature (e.g., between 10 and 80°C) for a sufficient duration (e.g., 2 to 72 hours) to allow for the formation and crystallization of the less soluble diastereomeric salt.[1]
Isolation of the Diastereomeric Salt
Objective: To separate the less soluble diastereomeric salt from the more soluble one.
Procedure:
-
Cool the reaction mixture to promote further crystallization.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the collected salt with a small amount of cold solvent to remove impurities.
-
The mother liquor, now enriched with the more soluble diastereomer, can be processed separately to recover the other enantiomer.[1]
Liberation of the Enantiomerically Pure Amine
Objective: To recover the desired enantiomerically pure amine from the isolated diastereomeric salt.
Procedure:
-
Suspend the isolated diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the mixture to neutralize the tartranilic acid and liberate the free amine.
-
Separate the organic layer containing the free amine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent to obtain the enantiomerically pure amine.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
Caption: General workflow for chiral resolution using this compound.
Conclusion
This compound and its derivatives are highly effective chiral resolving agents, particularly for the separation of racemic amines. The successful application in the industrial synthesis of Apremilast underscores its importance in modern drug development. The methodology, based on the principles of diastereomeric salt crystallization, is robust and can be adapted for the resolution of a variety of chiral compounds. The ability to achieve high enantiomeric purity makes this compound a valuable tool for chemists in research and industry.
References
An In-depth Technical Guide to (+)-4'-Fluorotartranilic Acid: Physicochemical Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
(+)-4'-Fluorotartranilic acid, a fluorinated derivative of tartranilic acid, is a compound of interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a proposed synthetic pathway.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the racemic mixture or the (-) enantiomer, specific experimental values for the (+) enantiomer are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNO₅ | N/A |
| Molecular Weight | 243.19 g/mol | N/A |
| Melting Point | 192-193 °C (for (-)-enantiomer) | [1] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
This protocol is a general guideline and may require optimization.
Materials:
-
(+)-Tartaric acid
-
4-Fluoroaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
Method A: Via Acyl Chloride Formation
-
Activation of Tartaric Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (+)-tartaric acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride of tartaric acid.
-
Amidation: Dissolve the crude diacyl chloride in an anhydrous aprotic solvent such as DCM. In a separate flask, dissolve 4-fluoroaniline and an anhydrous base (e.g., triethylamine, 2.2 equivalents) in the same solvent. Cool the 4-fluoroaniline solution to 0°C in an ice bath. Slowly add the diacyl chloride solution to the 4-fluoroaniline solution dropwise with constant stirring. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Method B: Using a Coupling Agent
-
Coupling Reaction: In a round-bottom flask, dissolve (+)-tartaric acid and 4-fluoroaniline (2.2 equivalents) in an anhydrous aprotic solvent like DCM or THF. Add a catalytic amount of DMAP. To this solution, add a solution of DCC (2.2 equivalents) in the same solvent dropwise at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization as described in Method A.
Biological Activity and Signaling Pathways
Specific biological activities and the signaling pathways modulated by this compound have not been extensively reported in the scientific literature. However, the broader class of anthranilic acid derivatives is known to exhibit a wide range of pharmacological effects.[2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.[3]
Derivatives of tartranilic acid, which share a core structural motif with the target compound, have been investigated for various biological activities. For instance, some tartranilic acid derivatives have been explored for their potential as antimicrobial or anticancer agents. The specific effects of the 4-fluoro substitution on the phenyl ring in conjunction with the tartaric acid moiety remain an area for future research.
The potential mechanism of action for a novel compound like this compound would likely be investigated through a series of in vitro and in vivo studies. These could include screening against various cell lines to determine cytotoxic or antiproliferative effects, as well as enzymatic assays to identify potential protein targets. Should any significant biological activity be observed, further studies would be necessary to elucidate the specific signaling pathways involved. Common pathways investigated in drug discovery include those related to cell proliferation (e.g., MAPK/ERK pathway), apoptosis, and inflammation (e.g., NF-κB pathway).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and evaluation.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in drug development. While specific experimental data for this compound is limited, the provided information on its known properties, a proposed synthetic route, and the context of related compounds offers a valuable starting point for further investigation.
References
An In-depth Technical Guide to the Synthesis and Preparation of (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed synthesis protocol for (+)-4'-Fluorotartranilic acid based on established chemical principles and analogous reactions. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. Therefore, the experimental parameters provided are illustrative and may require optimization.
Introduction
This compound is an organic compound featuring a fluorinated aniline moiety linked to a tartaric acid backbone. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route, including detailed experimental protocols and characterization data.
Proposed Synthesis Pathway
The most plausible synthetic route to this compound involves a two-step process commencing with the preparation of (+)-2,3-diacetoxysuccinic anhydride from (+)-tartaric acid, followed by its reaction with 4-fluoroaniline and subsequent hydrolysis to yield the final product.
Step 1: Synthesis of (+)-2,3-Diacetoxysuccinic Anhydride
The initial step involves the acylation of (+)-tartaric acid with acetic anhydride to form the cyclic anhydride intermediate.
Step 2: Synthesis of this compound
The prepared anhydride is then reacted with 4-fluoroaniline. This is followed by in-situ hydrolysis of the acetyl protecting groups and the newly formed ester linkage to yield this compound.
Data Presentation
Physicochemical and Predicted Analytical Data
| Property | Value |
| CAS Number | 206761-65-1 |
| Molecular Formula | C₁₀H₁₀FNO₅ |
| Molecular Weight | 243.19 g/mol |
| Predicted XlogP | 0.1 |
| Predicted [M+H]⁺ | 244.06158 m/z |
| Predicted [M+Na]⁺ | 266.04352 m/z |
| Predicted [M-H]⁻ | 242.04702 m/z |
Data sourced from PubChem.[1]
Starting Material Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| (+)-Tartaric Acid | C₄H₆O₆ | 150.09 g/mol | 171-174 | Decomposes |
| Acetic Anhydride | C₄H₆O₃ | 102.09 g/mol | -73 | 138-140 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 g/mol | -1.9 | 188 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous substituted tartranilic acids.
Preparation of (+)-2,3-Diacetoxysuccinic Anhydride
Materials:
-
(+)-Tartaric acid
-
Acetic anhydride
Procedure:
-
A mixture of (+)-tartaric acid (1.0 mole) in acetic anhydride (700 ml) is warmed with stirring.
-
An exothermic reaction will commence. Heating should be discontinued, and the reaction is allowed to proceed for approximately 2-3 hours.
-
The resulting colorless solution is concentrated to dryness under reduced pressure.
-
Final drying under high vacuum yields (+)-2,3-diacetoxysuccinic anhydride in quantitative yield.
Proposed Synthesis of this compound
Materials:
-
(+)-2,3-Diacetoxysuccinic anhydride
-
4-Fluoroaniline
-
Methylene chloride
-
Potassium hydroxide
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
(+)-2,3-Diacetoxysuccinic anhydride (0.1 mole) and 4-fluoroaniline (0.11 mole) are dissolved in 200 ml of methylene chloride.
-
The mixture is heated under reflux for 3 hours.
-
The solution is then cooled to room temperature.
-
A solution of potassium hydroxide (0.32 mole) in 200 ml of water is added, and the mixture is stirred vigorously for 15 minutes.
-
The methylene chloride layer is separated and extracted with an additional 100 ml of water.
-
The combined aqueous layers are heated on a steam bath, treated with decolorizing carbon, and filtered while hot.
-
The filtrate is acidified with concentrated hydrochloric acid and cooled to 5°C overnight to induce crystallization.
-
The resulting crystals of this compound are collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from hot water or an appropriate solvent system.
Visualizations
Synthesis Workflow
References
(+)-4'-Fluorotartranilic Acid: A Chiral Resolving Agent for Enantioseparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the development of efficient and selective chiral resolving agents is of paramount importance. (+)-4'-Fluorotartranilic acid, a derivative of (+)-tartaric acid, presents itself as a promising chiral resolving agent, particularly for the separation of racemic amines through the formation of diastereomeric salts. This technical guide provides a comprehensive overview of the synthesis, application, and underlying principles of this compound in chiral resolution.
Core Principles of Chiral Resolution via Diastereomeric Salt Formation
The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]
The fundamental workflow for chiral resolution using this compound involves three key stages:
-
Diastereomeric Salt Formation: The racemic amine is reacted with enantiomerically pure this compound in a suitable solvent to form two diastereomeric salts.
-
Fractional Crystallization: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize from the solution. This less soluble salt is then isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base to regenerate the enantiomerically enriched amine and the resolving agent.
The success of this process is highly dependent on the choice of solvent, temperature, and stoichiometry, which must be optimized for each specific resolution.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible and effective method can be derived from established procedures for preparing substituted tartranilic acids.[4] The synthesis involves the reaction of (+)-2,3-diacetoxysuccinic anhydride (the anhydride of diacetyl-L-tartaric acid) with 4-fluoroaniline, followed by hydrolysis of the acetyl groups.
Experimental Protocol: Synthesis of this compound
Materials:
-
(+)-Tartaric acid
-
Acetic anhydride
-
4-Fluoroaniline
-
Methylene chloride
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Preparation of (+)-2,3-Diacetoxysuccinic Anhydride: A mixture of (+)-tartaric acid in acetic anhydride is warmed with stirring. The exothermic reaction is allowed to proceed to completion. The resulting solution is concentrated under reduced pressure to yield (+)-2,3-diacetoxysuccinic anhydride.[4]
-
Reaction with 4-Fluoroaniline: (+)-2,3-diacetoxysuccinic anhydride and 4-fluoroaniline are heated under reflux in methylene chloride for approximately 3 hours.[4]
-
Hydrolysis: The reaction mixture is then treated with an aqueous solution of potassium hydroxide and stirred vigorously. This step hydrolyzes the diacetylated intermediate.[4]
-
Isolation and Purification: The aqueous layer is separated, warmed, filtered, and then acidified with hydrochloric acid to precipitate this compound. The product can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture.[4]
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Application in Chiral Resolution of Amines
This compound is particularly effective for the resolution of racemic primary and secondary amines. The presence of the carboxylic acid and hydroxyl groups allows for the formation of stable, crystalline diastereomeric salts with basic amines.
General Experimental Protocol for Chiral Resolution
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of this compound in the same solvent, with gentle heating if necessary.
-
Slowly add the amine solution to the resolving agent solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then potentially further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong base, such as 50% sodium hydroxide solution, until the salt dissolves and the solution is basic.[2]
-
Extract the liberated amine with a suitable organic solvent.[2]
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction, containing the sodium salt of this compound, can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent.
-
The recovered resolving agent can be collected by filtration, dried, and reused.
-
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution of amines.
Quantitative Data and Analysis
Table 1: Representative Data for Chiral Resolution of Amines with Tartaric Acid Derivatives
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-Chlorotartranilic acid | Water | Up to 95 | >99 | [5] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | - | 82.5 | [6] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | - | 57.9 | [6] |
Determination of Enantiomeric Excess:
The enantiomeric excess of the resolved amine is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7][8] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed for rapid and accurate ee determination.[9]
Conclusion
This compound is a valuable and effective chiral resolving agent for the separation of racemic amines. Its synthesis from readily available starting materials and its ability to form crystalline diastereomeric salts make it a practical choice for both laboratory-scale and industrial applications. The straightforward procedures for diastereomeric salt formation, separation, and subsequent liberation of the desired enantiomer, coupled with the potential for high yields and enantiomeric purities, underscore its utility in modern synthetic chemistry and drug development. While specific data for this particular resolving agent is limited, the principles outlined in this guide, along with data from analogous systems, provide a strong foundation for its successful implementation in chiral resolution strategies.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3452086A - Substituted tartranilic acid resolving agents - Google Patents [patents.google.com]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Key features of fluorinated tartranilic acid derivatives
An in-depth technical guide on the key features of fluorinated tartranilic acid derivatives cannot be provided at this time. Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific information was found on the synthesis, biological activities, quantitative data, or experimental protocols for this particular class of compounds.
The scientific literature contains extensive research on various other fluorinated organic molecules and their applications in drug development. This includes studies on fluorinated versions of paraconic acid, ferulic acid, amino acids, chalcones, and sialic acid, among others. These studies highlight the general importance of fluorination in modifying the physicochemical and pharmacological properties of bioactive compounds.
However, this body of research does not extend to tartranilic acid derivatives with fluorine substitutions. Without specific data on fluorinated tartranilic acids, it is not possible to generate the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways and experimental workflows.
Further research and synthesis of this specific class of compounds would be required before a technical guide detailing their key features can be compiled.
The Efficacy of (+)-4'-Fluorotartranilic Acid in Chiral Resolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-4'-Fluorotartranilic acid is a specialized chiral resolving agent belonging to the family of substituted tartranilic acids. These reagents are instrumental in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals. This technical guide provides a comprehensive overview of the applications of this compound and its analogs in chiral resolution, with a focus on experimental protocols and quantitative data derived from closely related compounds. The strategic introduction of a fluorine atom can enhance the efficiency of chiral resolution by modulating intermolecular interactions and the physicochemical properties of the diastereomeric salts.
Introduction: The Significance of Chiral Resolution in Drug Development
Many therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images. Often, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the production of enantiomerically pure drugs is a paramount concern in the pharmaceutical industry.
Chiral resolution via diastereomeric salt formation is a widely employed and effective method for separating enantiomers.[1] This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1] Subsequently, the desired enantiomer is recovered from the separated diastereomeric salt.
Tartaric acid and its derivatives are a prominent class of chiral resolving agents due to their ready availability and effectiveness in resolving a variety of compounds, particularly amines.[2][3] Substituted tartranilic acids, including this compound, represent a refinement of this class, offering tailored properties for specific resolution challenges.
This compound and its Analogs as Resolving Agents
Substituted tartranilic acids are a novel series of resolving agents effective for the separation of racemic amines.[4][5] While specific data for this compound is limited in publicly available literature, extensive information on its chloro and bromo-substituted analogs provides a strong foundation for understanding its application and efficacy. These halogenated tartranilic acids have demonstrated considerable utility in forming crystalline, insoluble salts with racemic amines, facilitating their efficient separation.[4]
The introduction of a fluorine atom at the 4'-position of the tartranilic acid molecule is anticipated to offer several advantages:
-
Enhanced Crystallinity: The high electronegativity and unique steric profile of fluorine can influence crystal packing, potentially leading to the formation of more well-defined and easily separable diastereomeric salt crystals.
-
Modified Solubility: Fluorine substitution can alter the solubility of the diastereomeric salts in various solvents, providing greater flexibility and control over the crystallization process.
-
Increased Resolution Efficiency: The modulation of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, by the fluorine atom can lead to greater differentiation in the properties of the diastereomeric salts, resulting in higher enantiomeric excess (e.e.) of the resolved product.
Applications in Chiral Resolution
The primary application of this compound and its analogs is the resolution of racemic amines, a common structural motif in active pharmaceutical ingredients (APIs). A notable example is the use of (R,R)-4-chlorotartranilic acid in the chiral resolution of a key intermediate for the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[6]
Case Study: Chiral Resolution of a Key Intermediate for Apremilast
In the synthesis of Apremilast, the chiral resolution of the racemic amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is a critical step.[6] (R,R)-4-chlorotartranilic acid has been successfully employed as the resolving agent in this process.[6]
Quantitative Data from Apremilast Intermediate Resolution:
| Parameter | Value |
| Molar equivalent of Racemic Amine | 1 |
| Molar equivalent of (R,R)-4-chlorotartranilic acid | 0.5 - 0.65 |
| Molar equivalent of Hydrochloric Acid | 0.45 - 0.6 |
| Solvent | Water |
| Temperature | 10 - 80°C |
| Reaction Time | 2 - 72 hours |
| Enantiomeric Excess (e.e.) of recovered (R)-enantiomer | up to 97% |
Table 1: Summary of quantitative data for the chiral resolution of the Apremilast intermediate using (R,R)-4-chlorotartranilic acid.[6]
Experimental Protocols
The following protocols are based on the use of substituted tartranilic acids for the resolution of racemic amines and can be adapted for use with this compound.
General Procedure for the Synthesis of Substituted Tartranilic Acids
Substituted tartranilic acids can be synthesized by heating a mixture of (+)-2,3-diacetyl-succinic anhydride with a substituted aniline.[4]
General Procedure for Chiral Resolution of a Racemic Amine
This procedure outlines the formation of diastereomeric salts, their separation, and the subsequent liberation of the enantiomerically pure amine.
Detailed Protocol for the Resolution of the Apremilast Intermediate:
-
Reaction Setup: React 1 molar equivalent of the racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with 0.5-0.65 molar equivalents of (R,R)-4-chlorotartranilic acid and 0.45-0.6 molar equivalents of hydrochloric acid in water.[6]
-
Crystallization: Maintain the reaction mixture at a temperature between 10 and 80°C for a period of 2 to 72 hours to facilitate the crystallization of the desired diastereomeric salt.[6]
-
Isolation: Isolate the precipitated salt by filtration.
-
Liberation of the Free Amine: Treat the isolated salt with a suitable base to liberate the free amine, yielding the enantiomerically enriched (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[6]
-
Recovery from Mother Liquor: The remaining (R)-enantiomer can be recovered from the mother liquor with high isomeric purity.[6]
Conclusion
This compound and its halogenated analogs are highly effective chiral resolving agents for racemic amines, playing a crucial role in the synthesis of enantiomerically pure pharmaceuticals. The strategic incorporation of fluorine is expected to enhance the resolution efficiency by favorably influencing the physicochemical properties of the diastereomeric salts. The experimental protocols and quantitative data presented, derived from closely related chloro-substituted analogs, provide a robust framework for the application of this compound in drug development and chemical research. Further investigation into the specific properties and applications of the fluoro-substituted variant is warranted to fully exploit its potential in chiral separation technologies.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3452086A - Substituted tartranilic acid resolving agents - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for (+)-4'-Fluorotartranilic acid, a compound utilized in research and development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 206761-65-1 | [1] |
| Molecular Formula | C10H10FNO5 | [1] |
| Molecular Weight | 243.19 g/mol | [1] |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictogram: [2]
-
GHS07: Exclamation Mark
NFPA Ratings: [2]
| Category | Rating | Description |
| Health | 3 | Short exposure could cause serious temporary or residual injury even though prompt medical attention was given. |
| Flammability | 0 | Materials that will not burn. |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and not reactive with water. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[2] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[2][3] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a PVC apron and safety shoes should be considered.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, fumes, or spray.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[1]
-
Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]
Experimental Protocols: Emergency Procedures
First-Aid Measures:
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust. Wear appropriate PPE as described in Section 3.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleanup: Sweep or shovel the spilled material into a suitable container for disposal. Minimize dust generation.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.
This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete information.
References
(+)-4'-Fluorotartranilic acid CAS number and molecular structure
Disclaimer: Publicly available, in-depth technical information, including comprehensive quantitative data, detailed experimental protocols, and established biological pathways for (+)-4'-Fluorotartranilic acid, is limited. This guide provides the core chemical identifiers and structural information, supplemented by a general overview of related chemical classes.
Core Compound Information
(CAS Number: 206761-65-1)
This compound is a chiral organic compound belonging to the family of tartranilic acids, which are derivatives of tartaric acid. The presence of a fluorine atom on the aniline moiety is a key structural feature.
Molecular Structure and Identifiers
The fundamental chemical and structural information for this compound is summarized below.
| Identifier | Value | Source |
| CAS Number | 206761-65-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀FNO₅ | [2][3] |
| Molecular Weight | 243.19 g/mol | [2] |
| IUPAC Name | (2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | [3] |
| SMILES | C1=CC(=CC=C1NC(=O)--INVALID-LINK--O)O">C@@HO)F | [3] |
| InChI | InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | [3] |
| InChIKey | GEDAGSYSBWTSHH-HTQZYQBOSA-N | [3] |
Physicochemical and Biological Data
Experimental Protocols
Specific, detailed experimental protocols for the synthesis, purification, and biological application of this compound are not described in the available literature. However, general synthetic approaches for related tartaric acid and anthranilic acid derivatives can provide a conceptual framework. The synthesis of tartaric acid amides and imides can present challenges, often requiring purification methods like column chromatography.
Potential Research and Applications
While direct evidence is lacking for this specific molecule, the structural components of this compound suggest potential areas of interest for researchers in drug development:
-
Tartaric Acid Derivatives: These compounds are valued in asymmetric synthesis for establishing specific stereochemistry in target molecules. They have been utilized as starting materials or key intermediates in the synthesis of various biologically active compounds.
-
Fluorinated Aromatic Compounds: The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.
-
Anilide Derivatives: Amide and anilide derivatives of compounds like anthranilic acid have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.
Logical Relationship Diagram
Due to the absence of specific information on signaling pathways or detailed experimental workflows for this compound, a meaningful diagram as requested cannot be generated. A generalized workflow for chemical compound characterization is presented below for illustrative purposes.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical compound.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Amines using (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of single-enantiomer drugs a common regulatory requirement. One of the most robust and widely employed methods for the separation of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.
(+)-4'-Fluorotartranilic acid is a chiral resolving agent derived from (+)-tartaric acid. The presence of the fluorine atom can influence the electronic properties and crystal packing of the resulting diastereomeric salts, potentially leading to improved resolution efficiency. This document provides a detailed protocol for the synthesis of this compound and its application in the chiral resolution of primary and secondary amines via diastereomeric salt crystallization.
Principle of the Method
The chiral resolution of a racemic amine using this compound is based on the formation of two diastereomeric salts with different physical properties, most notably solubility. The process involves the following key steps:
-
Diastereomeric Salt Formation: The racemic amine (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure resolving agent, this compound, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine]-[(+)-4'-Fluorotartranilate] and [(S)-amine]-[(+)-4'-Fluorotartranilate].
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: The precipitated, less soluble diastereomeric salt is separated from the mother liquor (which is now enriched in the more soluble diastereomeric salt) by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base to neutralize the this compound, liberating the free amine, which is now enantiomerically enriched.
-
Recovery of the Resolving Agent: The resolving agent can often be recovered from the aqueous layer after liberation of the amine, allowing for its reuse.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted tartranilic acids.[1]
Materials:
-
(+)-2,3-Diacetoxysuccinic anhydride
-
4-Fluoroaniline
-
Methylene chloride (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (+)-2,3-diacetoxysuccinic anhydride (1.0 eq.) and 4-fluoroaniline (1.1 eq.) in methylene chloride.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of potassium hydroxide (3.2 eq.) in water. Stir the two-phase system vigorously for 1 hour to hydrolyze the acetyl groups and the anhydride.
-
Extraction: Separate the aqueous layer. Wash the organic layer with water. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to improve purity.
Protocol 2: General Procedure for the Chiral Resolution of a Racemic Amine
This is a general guideline and the optimal conditions (solvent, temperature, stoichiometry) should be determined experimentally for each specific amine.
Materials:
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with gentle heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
To maximize the yield of the less soluble salt, the flask can be stored at a lower temperature (e.g., 4 °C or in an ice bath) for several hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, add a sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., three times with diethyl ether).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the optimization of the chiral resolution process.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Racemic Amine | Resolving Agent (eq.) | Solvent System | Temperature (°C) | Yield of Salt (%) | Enantiomeric Excess of Amine (%) |
| 1 | Amine X | 0.5 | Methanol | 4 | ||
| 2 | Amine X | 0.5 | Ethanol | 4 | ||
| 3 | Amine X | 0.5 | Isopropanol | 4 | ||
| 4 | Amine X | 0.5 | Acetone | 4 | ||
| 5 | Amine X | 1.0 | Methanol | 4 | ||
| 6 | Amine X | 1.0 | Ethanol | 4 |
Table 2: Optimization of Molar Ratio of Resolving Agent
| Entry | Racemic Amine | Resolving Agent (eq.) | Optimal Solvent | Yield of Salt (%) | Enantiomeric Excess of Amine (%) |
| 1 | Amine X | 0.5 | |||
| 2 | Amine X | 0.6 | |||
| 3 | Amine X | 0.8 | |||
| 4 | Amine X | 1.0 |
Mandatory Visualization
Caption: Workflow for the chiral resolution of amines.
Troubleshooting and Optimization
-
No Crystal Formation: If no crystals form, try using a more concentrated solution, a different solvent or solvent mixture, or lower the crystallization temperature. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Enantiomeric Excess: A low e.e. may be improved by recrystallizing the diastereomeric salt one or more times. It is also important to ensure that the resolving agent is of high enantiomeric purity. The choice of solvent can significantly impact the separation efficiency.
-
Low Yield: The yield can be optimized by adjusting the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized product, albeit with a lower theoretical maximum yield. Ensure the crystallization is allowed to proceed for a sufficient amount of time at an optimal temperature.
By following these protocols and systematically optimizing the reaction and crystallization conditions, researchers can effectively utilize this compound for the chiral resolution of a wide range of amines.
References
Application Notes and Protocols for Diastereomeric Salt Crystallization with (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. Diastereomeric salt crystallization remains one of the most robust, scalable, and economically viable methods for chiral resolution.[1][2] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by fractional crystallization.[1][2]
(+)-4'-Fluorotartranilic acid is a chiral resolving agent derived from tartaric acid. Its aromatic ring and fluorine substituent can enhance the rigidity and intermolecular interactions within the crystal lattice of the diastereomeric salt, often leading to better discrimination between the two diastereomers and more efficient separation. This document provides a detailed protocol for the use of this compound in the diastereomeric salt crystallization of a racemic amine, based on established procedures for structurally similar resolving agents.
Principle of the Method
The fundamental principle of this resolution technique is the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, in this case, this compound. This reaction forms a pair of diastereomeric salts:
-
(R)-Amine · this compound
-
(S)-Amine · this compound
These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize due to its lower solubility, allowing for its isolation by filtration. The enantiomerically pure amine can then be liberated from the isolated salt.
Experimental Workflow
The general workflow for chiral resolution via diastereomeric salt crystallization is depicted below.
References
Application Notes and Protocols for (+)-4'-Fluorotartranilic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-4'-Fluorotartranilic acid is a specialized chiral resolving agent employed in the pharmaceutical industry for the separation of enantiomers. As a derivative of tartaric acid, it leverages the principles of diastereomeric salt formation to resolve racemic mixtures of chiral compounds, particularly amines, which are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom on the phenyl ring can influence the solubility and crystal packing of the resulting diastereomeric salts, potentially offering advantages in separation efficiency and yield over non-fluorinated analogs.
The primary application of this compound lies in its ability to form diastereomeric salts with racemic bases. These diastereomers, unlike the original enantiomers, possess distinct physical properties, such as solubility, which allows for their separation through fractional crystallization. The less soluble diastereomeric salt can be isolated, and the desired enantiomer can then be liberated, typically by treatment with a base. This methodology is a cornerstone of chiral chemistry and is crucial for the production of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.
Core Application: Chiral Resolution of Racemic Amines
The most prominent application of this compound is in the chiral resolution of racemic amines, which are pivotal intermediates in the synthesis of numerous pharmaceuticals. The process involves the formation of a pair of diastereomeric salts, one of which is typically less soluble in a chosen solvent system and can be isolated by crystallization.
Mechanism of Action
The fundamental principle involves the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, in this case, this compound. This reaction yields a mixture of two diastereomeric salts:
-
(R-amine)-(+)-4'-Fluorotartranilate
-
(S-amine)-(+)-4'-Fluorotartranilate
These diastereomers have different spatial arrangements and, consequently, different physical properties, including solubility. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated and isolated.
Illustrative Application: Synthesis of Apremilast Intermediate
While specific data for this compound is not extensively published, a close analog, (R,R)-4-chlorotartranilic acid, is used in the chiral resolution of a key intermediate for the synthesis of Apremilast, an inhibitor of phosphodiesterase 4 (PDE4)[1]. This serves as an excellent model for the application of this compound.
The key step involves the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. The process with the chloro-analog demonstrates high efficiency and provides the desired (S)-enantiomer with high isomeric purity[1].
Quantitative Data from Analogous Resolution
The following table summarizes the typical quantitative data that can be expected from a chiral resolution process using a tartranilic acid derivative, based on the Apremilast intermediate example[1].
| Parameter | Value |
| Molar Ratio (Racemic Amine : Resolving Agent) | 1 : 0.5 - 0.65 |
| Solvent | Water |
| Temperature | 10 - 80°C |
| Reaction Time | 2 - 72 hours |
| Yield of Desired Diastereomeric Salt | High |
| Enantiomeric Excess (ee) of Recovered Amine | Up to 97% |
Experimental Protocols
The following are generalized protocols for the use of this compound as a chiral resolving agent. These should be optimized for each specific racemic mixture.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, isopropanol, or water).
-
Salt Formation: In a separate vessel, dissolve this compound (typically 0.5 to 1.0 molar equivalents) in the same solvent, with gentle heating if necessary.
-
Mixing: Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize precipitation of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can initiate crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.
-
Regeneration of the Enantiomerically Pure Amine:
-
Suspend the isolated salt in water.
-
Add a base (e.g., 2M NaOH) to raise the pH and liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Protocol 2: Recrystallization for Enhanced Purity
For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized.
-
Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Enantiomer Regeneration: Proceed with the regeneration step as described in Protocol 1.
Visualizations
Workflow for Chiral Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Logical Relationship in Chiral Resolution
Caption: Logical flow of a chiral resolution process.
Conclusion
This compound is a valuable tool in pharmaceutical synthesis for the resolution of racemic intermediates. Its application, grounded in the principles of diastereomeric salt formation, allows for the efficient isolation of enantiomerically pure compounds. The protocols and data presented, by analogy to closely related and well-documented resolving agents, provide a comprehensive guide for researchers in the field of drug development. The successful application of this technique is critical for the synthesis of safe and effective chiral drugs.
References
Application Notes and Protocols for the Use of (+)-4'-Fluorotartranilic Acid in the Preparation of Pure Apremilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast, an inhibitor of phosphodiesterase 4 (PDE4), is a crucial therapeutic agent for the treatment of psoriatic arthritis and other inflammatory diseases.[1][2] The biologically active enantiomer is the (S)-isomer.[1] Consequently, the synthesis of enantiomerically pure apremilast is of significant importance. A key step in achieving this is the chiral resolution of the racemic intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This document provides detailed application notes and protocols for the use of (+)-4'-Fluorotartranilic acid, a chiral resolving agent, in this critical resolution step. While specific data for this compound is not extensively available in public literature, this document leverages detailed methodologies reported for the structurally similar and highly effective resolving agent, (R,R)-4-chlorotartranilic acid, to provide a robust framework for its application.[1][3]
Principle of Chiral Resolution
The chiral resolution process relies on the reaction of the racemic amine intermediate with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility. This difference in solubility allows for the separation of the desired diastereomeric salt by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer of the amine, selectively precipitates from the solution and can be isolated. Subsequently, the pure (S)-amine can be liberated from the salt and used in the final step of apremilast synthesis.
Experimental Protocols
1. Chiral Resolution of Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
This protocol details the formation and isolation of the diastereomeric salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with this compound.
Materials:
-
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
This compound
-
Hydrochloric acid (HCl)
-
Water (demineralized)
-
Suitable reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 1 molar equivalent of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
-
Solvent Addition: Add water as the solvent.
-
Acidification: Add 0.45-0.6 molar equivalents of hydrochloric acid.
-
Addition of Resolving Agent: Add 0.5-0.65 molar equivalents of this compound. The use of a sub-stoichiometric amount of the resolving agent is a key feature for an efficient resolution.[1]
-
Reaction Conditions: Stir the mixture at a temperature between 10 and 80°C. The reaction and crystallization time should be monitored, with a duration of over 5 hours being advantageous for optimal yield and purity.[1]
-
Crystallization and Isolation: Allow the diastereomeric salt of the (S)-amine to crystallize out of the solution. Isolate the precipitated solid by filtration.
-
Washing and Drying: Wash the isolated solid with a suitable solvent (e.g., cold water or an organic solvent) and dry under vacuum to obtain the diastereomeric salt.
dot
Caption: Workflow for the chiral resolution of the apremilast intermediate.
2. Preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Free Base)
This protocol describes the liberation of the enantiomerically pure amine from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt of (S)-amine and this compound
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Water
Procedure:
-
Suspension: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent.
-
Basification: Add a suitable base to the suspension to deprotonate the amine and break the salt. Adjust the pH to a basic level.
-
Extraction: Separate the organic layer containing the free (S)-amine. The aqueous layer will contain the resolving agent.
-
Washing: Wash the organic layer with water to remove any residual base or resolving agent.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the pure (S)-amine.
-
Recovery of Resolving Agent: The aqueous layer can be acidified to recover the this compound for reuse, which is a significant advantage for industrial-scale production.[1]
3. Synthesis of Apremilast
This protocol outlines the final condensation step to produce apremilast.
Materials:
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (from Protocol 2) or its diastereomeric salt with this compound (from Protocol 1)
-
3-Acetamidophthalic anhydride
-
A suitable organic solvent (e.g., acetic acid, N,N-dimethylacetamide)
Procedure:
-
Direct Method (Using Diastereomeric Salt):
-
Indirect Method (Using Free Amine):
-
React the free (S)-amine with 3-acetamidophthalic anhydride in a suitable solvent under heating.
-
-
Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC, TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and isolate the crude apremilast. Purify the product by recrystallization from a suitable solvent system to obtain pure apremilast.
dot
Caption: Logical relationship in the synthesis of pure apremilast.
Data Presentation
The following tables summarize the expected quantitative data based on the use of the analogous (R,R)-4-chlorotartranilic acid.[1][3] It is anticipated that the use of this compound would yield comparable results.
Table 1: Chiral Resolution Efficiency
| Parameter | Value | Reference |
| Molar Equivalent of Resolving Agent | 0.5 - 0.65 | [1] |
| Enantiomeric Excess (e.e.) of (R)-amine in Mother Liquor | up to 97% | [1] |
Table 2: Apremilast Synthesis Yield
| Method | Starting Material | Yield of Pure Apremilast | Reference |
| Direct Synthesis | Diastereomeric Salt | 85% | [3] |
| Indirect Synthesis | Free (S)-Amine | up to 89% | [3] |
The use of this compound as a chiral resolving agent presents a promising and efficient method for the preparation of enantiomerically pure apremilast. The protocols outlined, based on the successful application of a closely related analogue, provide a comprehensive guide for researchers and professionals in drug development. The key advantages of this methodology include the use of a sub-stoichiometric amount of the resolving agent, the potential for high yields, and the ability to recover and recycle the resolving agent, making it an economically and environmentally favorable process for industrial-scale synthesis.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Enantiomeric Separation Using (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric separation is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization is a robust and widely employed technique.[1][2][3] This application note provides a detailed protocol for the enantiomeric separation of racemic bases, particularly amines, using (+)-4'-Fluorotartranilic acid as the chiral resolving agent.
This compound, a derivative of tartaric acid, is a promising chiral resolving agent. The presence of the fluorine atom can enhance the crystallinity and stability of the resulting diastereomeric salts, potentially leading to more efficient separations.[4][5][6] The principles outlined here are based on established methodologies for diastereomeric salt crystallization with similar tartaric acid-derived resolving agents.[7][8][9]
Principle of the Method
The fundamental principle involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, this compound. This reaction forms a pair of diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent.[1][2] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[7][10] The enantiomerically pure base can then be recovered from the isolated diastereomeric salt.
Experimental Workflow
The overall process for chiral resolution via diastereomeric salt formation with this compound can be divided into four main stages: Salt Formation, Selective Crystallization, Isolation of the Diastereomeric Salt, and Regeneration of the Pure Enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
Screening of Solvents and Conditions
The success of a resolution is highly dependent on the choice of solvent and crystallization conditions. A preliminary screening process is crucial to identify the optimal parameters.
Protocol for Screening:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic base and this compound in a suitable solvent (e.g., methanol, ethanol).
-
Salt Formation in Multi-well Plate: In the wells of a multi-well plate, combine stoichiometric amounts (typically 1:1 molar ratio of amine to acid) of the racemic base and the resolving agent.
-
Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry mixture.
-
Solvent Addition: To each well, add a different solvent or solvent mixture to assess solubility and crystallization.
-
Temperature Cycling: Seal the plate and subject it to a controlled temperature cycle (e.g., heat to 60°C to dissolve the salts, then cool slowly to room temperature) to induce crystallization.
-
Observation: Visually inspect the wells for the formation of crystalline material. The conditions that yield a good crop of crystals for one diastereomer while the other remains in solution are considered optimal.
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Properties to Consider |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for salts, often used. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can offer different selectivity compared to alcohols. |
| Esters | Ethyl Acetate | Medium polarity, can be effective for less polar amines. |
| Ethers | Diethyl Ether, Dioxane | Lower polarity, may be used as anti-solvents. |
| Aromatic | Toluene | Non-polar, can be used in mixtures. |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water | Polarity can be finely tuned. |
Preparative Scale Resolution
Once optimal conditions are identified, the resolution can be scaled up.
Protocol:
-
Dissolution: Dissolve the racemic base in the chosen optimal solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic base with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.[7] Further cooling (e.g., in an ice bath) can be used to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Recrystallization for Purity Enhancement (Optional)
To improve the enantiomeric purity of the resolved product, the isolated diastereomeric salt can be recrystallized.
Protocol:
-
Dissolution: Dissolve the diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of the purified salt.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Regeneration of the Pure Enantiomer
The enantiomerically pure base is liberated from the purified diastereomeric salt by treatment with a base.
Protocol:
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., 2M NaOH or K₂CO₃ solution) dropwise with stirring until the pH of the solution is basic (pH > 10).[7][8]
-
Extraction: Extract the liberated free base into a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction multiple times to ensure complete recovery.[7]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically pure product.
Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved product must be determined to assess the success of the separation.
Table 2: Analytical Techniques for Determining Enantiomeric Excess
| Technique | Principle | Typical Procedure |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[11][12][13] | The sample is injected onto a chiral column, and the ratio of the peak areas of the two enantiomers is used to calculate the ee.[11] |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a GC column.[11] | The sample (often derivatized to increase volatility) is injected into the GC, and the ee is determined from the peak areas. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the enantiomers exhibit distinct signals in the NMR spectrum.[14] | The sample is dissolved in a suitable solvent with a chiral auxiliary, and the integration of the corresponding signals for each enantiomer is used to calculate the ee. |
| Circular Dichroism (CD) Spectroscopy | Enantiomers absorb left and right-handed circularly polarized light differently.[11] | The CD spectrum of the sample is measured and can be used to determine the ee by comparing it to the spectrum of the pure enantiomer. |
Troubleshooting
Table 3: Common Issues and Solutions in Diastereomeric Salt Resolution
| Issue | Potential Cause | Suggested Solution |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. The concentration is too low. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Try cooling to a lower temperature. Add an anti-solvent. |
| Both diastereomers crystallize | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Cooling was too rapid. | Screen for a more selective solvent system. Employ a slower cooling rate. |
| Oily precipitate forms instead of crystals | The melting point of the diastereomeric salt is below the temperature of the solution. | Use a more dilute solution. Try a different solvent. |
| Low enantiomeric excess (ee) of the product | Incomplete separation of the diastereomers. Co-crystallization. | Perform one or more recrystallizations of the diastereomeric salt. Optimize the solvent and temperature profile. |
| Low yield of the resolved enantiomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the crystallization temperature. Use a more precise amount of resolving agent (sometimes slightly less than one equivalent is optimal).[9] |
Conclusion
The use of this compound as a chiral resolving agent presents a viable and potentially advantageous method for the enantiomeric separation of racemic bases. The protocol detailed in this application note provides a comprehensive framework for researchers to develop and optimize this separation process. Successful resolution will depend on careful screening and optimization of solvents and crystallization conditions. The analytical methods described are essential for quantifying the effectiveness of the separation and ensuring the purity of the final product.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development - Fluoropharm [fluoropharm.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Fluorinated Tartranilic Acid Derivatives in Asymmetric Synthesis and Catalysis
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of "(+)-4'-Fluorotartranilic acid" as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a generalized guide based on the principles of asymmetric synthesis and the known applications of structurally related compounds, such as tartaric acid derivatives and fluorinated chiral ligands. These protocols are intended for informational purposes and would require substantial optimization and validation for any new, untested molecule.
Introduction
Tartaric acid and its derivatives are foundational pillars in the field of asymmetric synthesis, serving as readily available chiral pool starting materials for a variety of ligands and catalysts.[1][2][3] The incorporation of fluorine into chiral ligands can significantly influence their catalytic activity and selectivity due to fluorine's unique electronic properties and steric demands.[4] A hypothetical molecule like this compound combines the chiral scaffold of tartaric acid with a fluorinated aromatic moiety, making it an interesting candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a ligand for metal-catalyzed reactions.
This document outlines the potential applications and provides generalized experimental protocols for a chiral molecule based on the structure of this compound in key asymmetric transformations.
Potential Applications in Asymmetric Synthesis
A chiral molecule like this compound could potentially be employed in several ways:
-
Chiral Auxiliary: The molecule can be covalently and temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary can be removed and ideally recovered.[5] The amide linkage in the proposed molecule is a common feature in many successful chiral auxiliaries.[6][7]
-
Chiral Ligand for Metal Catalysis: The carboxylic acid and hydroxyl groups could coordinate to a metal center, forming a chiral Lewis acid catalyst. Such catalysts are instrumental in a wide range of enantioselective reactions, including Diels-Alder, aldol, and Michael additions.
-
Organocatalyst: The inherent acidity of the carboxylic acid and the potential for hydrogen bonding from the amide and hydroxyl groups could enable it to act as a chiral Brønsted acid or a hydrogen-bond donor catalyst.
Generalized Experimental Protocols
The following protocols are generalized examples and would need to be adapted and optimized for a specific substrate and catalyst system.
Asymmetric Aldol Reaction using a Chiral Auxiliary
The aldol reaction is a powerful tool for carbon-carbon bond formation. Using a chiral auxiliary attached to one of the carbonyl components can afford the product with high diastereoselectivity and enantioselectivity. Evans auxiliaries (oxazolidinones) are a classic example of this approach.[8][9]
Protocol:
-
Attachment of the Chiral Auxiliary:
-
To a solution of the chiral auxiliary (e.g., a derivative of this compound) (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a coupling agent (e.g., DCC or EDC) (1.1 equiv.) and a catalytic amount of DMAP.
-
Add the carboxylic acid to be functionalized (1.0 equiv.) and stir the reaction mixture at room temperature for 12-24 hours. .
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and purify the crude product by flash column chromatography to yield the chiral N-acyl imide.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the chiral N-acyl imide (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid (e.g., TiCl₄ or Bu₂BOTf) (1.1 equiv.) dropwise, followed by a tertiary amine base (e.g., DIPEA or Et₃N) (1.2 equiv.). Stir for 30-60 minutes to form the enolate.
-
Add the aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2-4 hours, then allow to warm to 0 °C over 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral β-hydroxy acid or alcohol, respectively. The specific conditions will depend on the stability of the auxiliary and the desired product.
-
Hypothetical Data for Asymmetric Aldol Reaction:
| Entry | Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf | DIPEA | 85 | >95:5 |
| 2 | Isobutyraldehyde | TiCl₄ | Et₃N | 78 | >95:5 |
| 3 | Acrolein | Bu₂BOTf | DIPEA | 72 | 90:10 |
Asymmetric Diels-Alder Reaction using a Chiral Lewis Acid Catalyst
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. A chiral Lewis acid can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene.
Protocol:
-
In situ Catalyst Formation:
-
In a flame-dried flask under an inert atmosphere, add the chiral ligand (e.g., a derivative of this compound) (10-20 mol%).
-
Add an anhydrous solvent (e.g., CH₂Cl₂ or toluene) followed by a Lewis acid precursor (e.g., Ti(OiPr)₄, Cu(OTf)₂, or Fe(III) salt) (10 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Diels-Alder Cycloaddition:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the dienophile (e.g., an α,β-unsaturated aldehyde or N-acyloxazolidinone) (1.0 equiv.) and stir for 15 minutes.
-
Add the diene (e.g., cyclopentadiene or isoprene) (1.2-2.0 equiv.) dropwise.
-
Stir the reaction for the required time (typically 4-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated NaHCO₃ solution).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
-
Hypothetical Data for Asymmetric Diels-Alder Reaction:
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | 92 | 95 |
| 2 | Methacrolein | Isoprene | 15 | 85 | 88 |
| 3 | Ethyl acrylate | 1,3-Butadiene | 20 | 75 | 80 |
Visualizations
Workflow Diagrams
Caption: General workflow for a reaction employing a chiral auxiliary.
Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric reaction.
References
- 1. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Recovery of Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the recovery of chiral resolving agents following the successful resolution of enantiomers. The economical and sustainable use of these often-expensive agents is a critical consideration in both academic research and industrial-scale drug development. The following sections detail three common and effective recovery techniques: Crystallization, Liquid-Liquid Extraction, and Distillation.
Data Presentation: Recovery Efficiency of Common Resolving Agents
The selection of a recovery technique is often dictated by the physical and chemical properties of the resolving agent and the desired purity and yield. The following table summarizes typical recovery yields and purities for common resolving agents using different methods.
| Resolving Agent | Recovery Technique | Typical Recovery Yield (%) | Typical Purity (%) | Reference Compound(s) |
| (S)-(-)-1-Phenylethylamine | Crystallization & Extraction | 68-70 (over 3 cycles) | >95 | (R,S)-Ibuprofen |
| D(-)-Mandelic Acid | Crystallization & Extraction | 93-95 | High Enantiomeric Purity | D,L-alpha-Phenethylamine |
| Substituted Tartaric Acids | Crystallization (as mono-salt) | >90 | >99 | Enantiomerically enriched amines |
| Various (Industrial Scale) | Process Optimization | Increased from <30 to nearly 90 | 99.98 (First-Time Quality) | Pharmaceutical Intermediate |
I. Recovery by Crystallization
Crystallization is a widely employed method for recovering resolving agents, particularly when they are solid at room temperature. The process relies on the differential solubility of the resolving agent in a given solvent system after its liberation from the diastereomeric salt.
Experimental Protocol: Recovery of a Chiral Acidic Resolving Agent (e.g., Tartaric Acid Derivatives)
This protocol outlines the recovery of a substituted tartaric acid resolving agent from its diastereomeric salt with an amine.
Materials:
-
Diastereomeric salt (amine + tartaric acid derivative)
-
Organic solvent (e.g., toluene, methyl isobutyl ketone)
-
Aqueous base (e.g., 1M NaOH, 1M NH4OH)
-
Aqueous acid (e.g., 1M HCl)
-
Deionized water
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Stirring apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Diastereomeric Salt: Dissolve the diastereomeric salt in an appropriate organic solvent.
-
Basification and Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an aqueous base (e.g., 1M NaOH) to the separatory funnel. The base will neutralize the acidic resolving agent, forming its salt, which is soluble in the aqueous phase, and liberating the free amine into the organic phase.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer containing the resolving agent salt into a separate flask.
-
The organic layer containing the resolved amine can be processed separately to recover the desired enantiomer.
-
-
Acidification and Precipitation:
-
Place the aqueous solution containing the resolving agent salt in a beaker and stir.
-
Slowly add an aqueous acid (e.g., 1M HCl) while monitoring the pH. Adjust the pH to the point where the resolving agent precipitates out as its mono-salt or free acid. For substituted tartaric acids, precipitation of the mono-ammonium salt can be achieved at a specific pH.[1]
-
Continue stirring for a specified time (e.g., 5 hours) to ensure complete precipitation.[1]
-
-
Isolation and Drying:
-
Collect the precipitated resolving agent by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any remaining impurities.
-
Dry the purified resolving agent in a drying oven at a suitable temperature or under vacuum.
-
Experimental Workflow: Recovery of a Chiral Acidic Resolving Agent by Crystallization
II. Recovery by Liquid-Liquid Extraction
Liquid-liquid extraction is a versatile technique for recovering resolving agents that are soluble in organic solvents and can be separated from an aqueous phase. This method is often used in conjunction with crystallization.
Experimental Protocol: Recovery of a Chiral Basic Resolving Agent (e.g., (R)-1-Phenylethylamine)
This protocol describes the recovery of a chiral amine resolving agent from its diastereomeric salt with a chiral acid.
Materials:
-
Diastereomeric salt (amine + chiral acid)
-
Aqueous base (e.g., 50% NaOH)
-
Organic solvent (e.g., diethyl ether, toluene, methyl isobutyl ketone)
-
Deionized water
-
Anhydrous drying agent (e.g., Na2SO4, MgSO4)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution and Basification:
-
Dissolve the diastereomeric salt in deionized water.
-
Add a strong aqueous base (e.g., 50% NaOH) until the solution is distinctly basic (check with pH paper). This will liberate the free amine.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add a water-immiscible organic solvent (e.g., diethyl ether) to the separatory funnel.
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate. The chiral amine will be in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent to maximize recovery.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na2SO4) for a few minutes.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the recovered chiral amine.
-
Experimental Workflow: Recovery of a Chiral Basic Resolving Agent by Extraction
III. Recovery by Distillation
Distillation is an effective method for purifying recovered resolving agents that are volatile liquids. It is particularly useful for removing non-volatile impurities or for separating the resolving agent from a solvent with a significantly different boiling point. Vacuum distillation is employed for high-boiling or thermally sensitive resolving agents.
Experimental Protocol: Purification of a Recovered Liquid Resolving Agent by Vacuum Distillation
This protocol is suitable for purifying a recovered liquid resolving agent that has a high boiling point or is prone to decomposition at atmospheric pressure.
Materials:
-
Crude recovered resolving agent
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, distillation head with thermometer, condenser, receiving flask, vacuum adapter)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle and stirrer
-
Stir bar
-
Vacuum grease
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a stir bar in the round-bottom flask containing the crude resolving agent.
-
-
Initiating Distillation:
-
Begin stirring the crude resolving agent.
-
Turn on the vacuum source to reduce the pressure inside the apparatus.
-
Once a stable, low pressure is achieved, begin heating the distillation flask with the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature of the vapor as the resolving agent begins to distill.
-
Collect the fraction that distills over at a constant temperature at the reduced pressure. This is the purified resolving agent.
-
It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.
-
Disassemble the apparatus and collect the purified resolving agent.
-
Logical Relationship: When to Use Different Distillation Techniques
References
Application Notes and Protocols for Scale-Up of Chiral Resolution Using (+)-4'-Fluorotartranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized method in the pharmaceutical and fine chemical industries for the separation of enantiomers. This technique is particularly advantageous for large-scale production due to its cost-effectiveness and scalability compared to chromatographic methods.[1] (+)-4'-Fluorotartranilic acid is a chiral resolving agent belonging to the family of tartaric acid derivatives, which are known for their efficacy in resolving racemic amines and other basic compounds.
This document provides detailed application notes and protocols for the chiral resolution of racemic basic compounds using this compound, with a special focus on considerations for scaling up the process from the laboratory to industrial production.
Principles of Chiral Resolution
The fundamental principle of chiral resolution using this compound involves the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with the enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the separation of the diastereomers by fractional crystallization.
The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomeric salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the base can be liberated by treatment with a suitable acid or base, which also allows for the recovery of the resolving agent.
Experimental Protocols
Laboratory-Scale Screening Protocol for Chiral Resolution
Objective: To determine the feasibility of resolving a racemic base with this compound and to identify a suitable solvent system for crystallization.
Materials:
-
Racemic base
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)
-
Small-scale glassware (vials, flasks)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Analytical equipment for enantiomeric excess (ee%) determination (e.g., chiral HPLC or GC)
Procedure:
-
Salt Formation:
-
In a series of vials, dissolve a known amount of the racemic base in different solvents.
-
In separate vials, dissolve an equimolar amount of this compound in the same solvents.
-
Combine the solutions of the base and the resolving agent at room temperature or with gentle heating to achieve complete dissolution.
-
-
Crystallization:
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
If no crystals form, try to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal (if available).
-
Observe the vials for the formation of a crystalline precipitate. Note the solvent in which crystallization occurs most effectively.
-
-
Isolation and Analysis:
-
Isolate the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals.
-
Liberate the amine from a small sample of the crystalline salt by dissolving it in a dilute aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the organic extract by chiral HPLC or GC to determine the enantiomeric excess (ee%) of the resolved amine.
-
-
Mother Liquor Analysis:
-
Analyze the mother liquor to determine the ee% of the amine remaining in solution. This will indicate which enantiomer preferentially crystallized.
-
Scale-Up Protocol for Chiral Resolution
Objective: To perform the chiral resolution on a larger scale, optimizing for yield and enantiomeric purity. The following protocol is a general guideline and is based on successful industrial-scale resolutions using a structurally similar resolving agent, (R,R)-4-chlorotartranilic acid. Optimization will be necessary for specific substrates.
Key Scale-Up Considerations:
-
Stoichiometry of Resolving Agent: While laboratory screening often uses equimolar amounts, on a larger scale, it has been found that using a sub-stoichiometric amount (e.g., 0.5 to 0.65 molar equivalents) of the resolving agent can be more efficient and economical, leading to high yield and isomeric purity.
-
Solvent Selection: Water has been successfully used as a solvent in industrial applications with related tartranilic acids. It is an economical and environmentally friendly choice. The choice of solvent is critical and should be optimized to maximize the solubility difference between the diastereomeric salts.
-
Temperature Profile: The crystallization process is highly dependent on the temperature profile. A controlled cooling rate is crucial to ensure the formation of pure crystals of the desired diastereomer.
-
Agitation: Proper agitation is necessary to ensure homogeneity and to facilitate mass transfer during crystallization, but excessive agitation can lead to secondary nucleation and reduced crystal size.
-
Seeding: Seeding the solution with a small amount of the desired pure diastereomeric salt can control the crystallization process, leading to a more consistent product with higher purity.
Protocol:
-
Reaction Setup:
-
Charge a suitable reactor with the racemic base and the chosen solvent (e.g., water).
-
Stir the mixture to ensure dissolution. Heating may be required.
-
-
Addition of Resolving Agent:
-
In a separate vessel, prepare a solution of this compound (e.g., 0.5-0.65 molar equivalents) in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic base. The temperature may be maintained at an elevated level (e.g., 50-80°C) during the addition.
-
-
Crystallization:
-
After the addition is complete, slowly cool the reaction mixture over several hours to induce crystallization. A typical cooling profile might be from 80°C to 20°C over 4-8 hours.
-
If a seeding strategy is employed, add the seed crystals at a temperature where the solution is slightly supersaturated.
-
Hold the slurry at the final temperature for a period of time (e.g., 2-12 hours) to allow for complete crystallization.
-
-
Isolation:
-
Isolate the crystalline diastereomeric salt by filtration or centrifugation.
-
Wash the filter cake with a small amount of the cold solvent to remove impurities from the mother liquor.
-
-
Liberation of the Enantiomer and Recovery of Resolving Agent:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to raise the pH and liberate the free amine.
-
Extract the liberated amine with a suitable organic solvent.
-
The aqueous layer now contains the sodium salt of this compound. This can be recovered by acidification with a mineral acid (e.g., HCl) to precipitate the resolving agent, which can then be filtered, dried, and reused.
-
-
Purification and Analysis:
-
The extracted amine can be further purified if necessary (e.g., by distillation or recrystallization).
-
Determine the yield and enantiomeric excess of the final product.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from chiral resolution experiments.
Table 1: Laboratory-Scale Solvent Screening Results
| Racemic Base | Solvent System | Resolving Agent Stoichiometry (eq.) | Crystalline Product Yield (%) | Crystalline Product ee% | Mother Liquor ee% | Predominant Enantiomer in Crystals |
| Amine X | Methanol | 1.0 | 45 | 92 | -88 | S |
| Amine X | Ethanol | 1.0 | 40 | 85 | -80 | S |
| Amine X | Water | 1.0 | 35 | 95 | -90 | S |
| User Data | ||||||
| User Data |
Table 2: Scale-Up Process Optimization Data (Example based on a similar resolving agent)
| Parameter | Run 1 | Run 2 | Run 3 |
| Racemic Amine (kg) | 1.0 | 1.0 | 1.0 |
| Resolving Agent (eq.) | 1.0 | 0.6 | 0.6 |
| Solvent | Ethanol | Water | Water |
| Crystallization Temp. (°C) | 20 | 20 | 15 |
| Yield of Diastereomeric Salt (%) | 42 | 48 | 52 |
| ee% of Final Product | 98.5 | 99.2 | 99.5 |
| Recovery of Resolving Agent (%) | 90 | 95 | 96 |
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationships in scale-up.
References
Application Notes and Protocols for the Proposed Use of (+)-4'-Fluorotartranilic Acid in Enantioselective Supercritical Fluid Extraction
Disclaimer: The following application notes and protocols describe a hypothetical application of (+)-4'-Fluorotartranilic acid in supercritical fluid extraction (SFE) for enantioselective separation. Extensive literature searches did not yield any published studies on the use of this specific compound for this purpose. The proposed methodology is based on established principles of enantioselective SFE using other chiral resolving agents, particularly tartaric acid derivatives.[1][2] These notes are intended to provide a theoretical framework for researchers interested in exploring the potential of this compound as a novel chiral selector in SFE.
Introduction: Enantioselective Supercritical Fluid Extraction
Supercritical fluid extraction (SFE) is a green and efficient separation technology that utilizes the unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), to extract target compounds from various matrices.[3][4] In the pharmaceutical industry, the separation of enantiomers is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5][6]
Enantioselective SFE is an emerging technique for the separation of racemic mixtures. This method typically involves the use of a chiral selector that diastereoselectively interacts with the enantiomers of the target compound. The resulting diastereomeric complexes exhibit different solubilities in the supercritical fluid, allowing for their selective extraction and separation.[1][2] Tartaric acid and its derivatives are well-known chiral resolving agents that have been successfully employed in enantioselective separations.[2][7]
This document proposes the use of This compound as a novel chiral selector for the enantioselective SFE of a model racemic compound. The presence of the fluorophenyl group may enhance chiral recognition and solubility in supercritical CO₂, potentially offering advantages in separation efficiency.
Proposed Application: Enantioselective Extraction of a Racemic Amine
This hypothetical application focuses on the enantioselective extraction of a racemic primary amine, herein referred to as rac-Amine, from an inert solid support using this compound as the chiral resolving agent. The principle relies on the formation of diastereomeric salts between the chiral acid and the racemic amine. It is hypothesized that one diastereomeric salt will have a higher solubility in supercritical CO₂ (potentially modified with a co-solvent) than the other, enabling its selective extraction.
Logical Relationship of Diastereomeric Salt Formation and SFE Separation
Caption: Conceptual workflow for enantioselective SFE.
Hypothetical Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound in enantioselective SFE. Optimization of these parameters will be necessary for specific applications.
3.1. Materials and Reagents
-
This compound (Chiral Selector)
-
rac-Amine (Model Racemic Compound)
-
Inert solid support (e.g., Celite®, Diatomaceous earth)
-
Supercritical Fluid Grade CO₂
-
Co-solvent (e.g., HPLC-grade ethanol or methanol)
-
Solvents for analysis (e.g., HPLC-grade hexane, isopropanol)
3.2. Protocol 1: In-situ Formation of Diastereomeric Salts and SFE
This protocol describes the formation of diastereomeric salts directly within the extraction vessel.
-
Sample Preparation:
-
Thoroughly mix 1.0 g of rac-Amine with 10.0 g of the inert solid support in a mortar and pestle.
-
In a separate container, dissolve 1.1 g of this compound (assuming a 1:1 molar ratio with one enantiomer) in a minimal amount of a suitable volatile solvent (e.g., methanol).
-
Add the solution of the chiral selector to the amine-support mixture and mix thoroughly.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
-
-
Supercritical Fluid Extraction:
-
Load the prepared solid mixture into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 15 MPa).
-
Heat the extraction vessel to the desired temperature (e.g., 40 °C).
-
Introduce the co-solvent (e.g., ethanol) at a specific concentration (e.g., 5% v/v) into the CO₂ stream.
-
Perform the extraction for a defined period (e.g., 60 minutes) at a constant flow rate (e.g., 2 mL/min).
-
Collect the extracted material in a collection vial by depressurizing the supercritical fluid through a restrictor.
-
-
Analysis:
-
Dissolve the extracted material and the remaining material in the extraction vessel in a suitable solvent.
-
Analyze the composition and enantiomeric excess (e.e.) of the amine in both fractions using a suitable chiral HPLC or SFC method.
-
Experimental Workflow for SFE
Caption: Experimental workflow for SFE.
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the potential outcome of the enantioselective SFE process under different experimental conditions.
Table 1: Effect of Pressure on Extraction Yield and Enantiomeric Excess (e.e.)
| Pressure (MPa) | Temperature (°C) | Co-solvent (Ethanol, %) | Extraction Yield (%) | Enantiomeric Excess (e.e.) of Extracted Amine (%) |
| 10 | 40 | 5 | 15.2 | 65 |
| 15 | 40 | 5 | 28.7 | 78 |
| 20 | 40 | 5 | 42.1 | 72 |
| 25 | 40 | 5 | 55.8 | 60 |
Conditions: 60-minute extraction time.
Table 2: Effect of Co-solvent Concentration on Extraction Yield and Enantiomeric Excess (e.e.)
| Pressure (MPa) | Temperature (°C) | Co-solvent (Ethanol, %) | Extraction Yield (%) | Enantiomeric Excess (e.e.) of Extracted Amine (%) |
| 15 | 40 | 2 | 18.5 | 85 |
| 15 | 40 | 5 | 28.7 | 78 |
| 15 | 40 | 8 | 39.4 | 68 |
| 15 | 40 | 10 | 48.2 | 55 |
Conditions: 60-minute extraction time.
Conclusion and Future Directions
The application of this compound as a chiral selector in supercritical fluid extraction presents a novel and unexplored area of research. The hypothetical protocols and data presented herein provide a foundational framework for investigating its potential. Future studies should focus on:
-
Proof-of-Concept Experiments: Conducting laboratory experiments to validate the feasibility of this application.
-
Optimization of SFE Parameters: Systematically optimizing pressure, temperature, co-solvent type and concentration, and extraction time to maximize both yield and enantioselectivity.
-
Broadening the Scope: Testing the applicability of this compound for the enantioselective extraction of other classes of racemic compounds (e.g., alcohols, carboxylic acids).
-
Mechanistic Studies: Investigating the thermodynamics and kinetics of diastereomeric salt formation and their solubility in supercritical fluids to better understand the separation mechanism.
Successful development of this application would contribute a new tool to the field of green chemistry for the efficient and environmentally friendly separation of enantiomers, which is of significant interest to the pharmaceutical and fine chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor enantiomeric excess with (+)-4'-Fluorotartranilic acid
Welcome to the technical support center for (+)-4'-Fluorotartranilic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this chiral resolving agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of racemic mixtures.
Troubleshooting Guide: Poor Enantiomeric Excess
Achieving high enantiomeric excess (e.e.) is the primary goal of chiral resolution. Below are common issues that can lead to poor e.e. when using this compound, along with systematic troubleshooting steps.
Problem: Low or No Significant Improvement in Enantiomeric Excess After Crystallization
This is one of the most frequent challenges in diastereomeric salt resolution and can stem from several factors.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts.
-
Solution: Conduct a comprehensive solvent screening. The ideal solvent will maximize the solubility of one diastereomeric salt while minimizing the solubility of the other.
-
-
Suboptimal Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly impact the resolution efficiency.
-
Solution: Systematically vary the molar equivalents of this compound. While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can lead to the crystallization of a highly enriched diastereomeric salt.
-
-
Unfavorable Crystallization Temperature: The temperature profile of the crystallization process affects both the yield and the purity of the diastereomeric salt.
-
Solution: Optimize the crystallization temperature. This includes the initial dissolution temperature and the cooling rate. A slow, controlled cooling process is often beneficial for selective crystallization.
-
-
Formation of Solid Solutions: In some cases, the crystal lattice of the less soluble diastereomer may incorporate the more soluble one, leading to a solid solution and making separation by simple crystallization ineffective.
-
Solution: If a solid solution is suspected (indicated by a failure to improve e.e. with repeated crystallizations), a different solvent or even a different resolving agent may be necessary.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for a chiral resolution experiment with this compound?
A typical starting point is to use equimolar amounts of the racemic compound and this compound in a suitable solvent. The choice of solvent is crucial and should be determined through small-scale screening experiments. Common starting solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).
Q2: How can I determine the enantiomeric excess of my resolved material?
The most common and accurate method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[1] It is essential to develop a reliable chiral HPLC method that can separate the two enantiomers of your compound of interest before starting the resolution experiments.
Q3: My diastereomeric salt "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the crystallization temperature being too high. To address this, you can try:
-
Using a more dilute solution.
-
Employing a slower cooling rate.
-
Adding an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.
Q4: How many recrystallizations are typically needed to achieve high enantiomeric excess?
The number of recrystallizations required depends on the initial success of the first crystallization. In an ideal scenario, a single crystallization can yield a diastereomeric salt with high purity. However, it is common to perform one or two recrystallizations to enhance the enantiomeric excess. If the e.e. does not improve with subsequent crystallizations, you may be facing the issue of solid solution formation.
Q5: What are the key physical properties of this compound?
While extensive data is not publicly available, here are some key properties:
-
Molecular Formula: C₁₀H₁₀FNO₅
-
Molecular Weight: 243.19 g/mol
Experimental Protocols
Below are detailed methodologies for key experiments related to chiral resolution with this compound.
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic compound (1.0 eq.) and this compound (0.5 - 1.0 eq.) in a minimal amount of a pre-selected solvent at an elevated temperature until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal (if available) can help induce crystallization. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the enantiomeric excess of the resolved compound after liberating it from the resolving agent.
Protocol 2: Liberation of the Free Amine/Base from the Diastereomeric Salt
-
Dissolution: Suspend the diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Add an aqueous base (e.g., 1M NaOH, Na₂CO₃) and stir until the solid dissolves completely and the pH of the aqueous layer is basic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the free, resolved compound.
Experimental Workflow
Caption: General experimental workflow for chiral resolution.
Data Presentation
The following tables provide hypothetical, yet representative, data to illustrate the impact of different experimental parameters on the enantiomeric excess. These tables should be used as a guide for designing your experiments.
Table 1: Effect of Solvent on Enantiomeric Excess
| Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (%) |
| Methanol | 45 | 65 |
| Ethanol | 42 | 78 |
| Isopropanol | 38 | 85 |
| Acetone | 35 | 92 |
| Ethyl Acetate | 30 | 95 |
Table 2: Effect of Stoichiometry on Enantiomeric Excess
| Molar Equivalents of Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (%) |
| 1.0 | 48 | 75 |
| 0.8 | 40 | 88 |
| 0.6 | 32 | 96 |
| 0.5 | 25 | >99 |
Table 3: Effect of Crystallization Temperature on Enantiomeric Excess
| Final Crystallization Temperature (°C) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (%) |
| 25 (Room Temperature) | 45 | 82 |
| 4 | 55 | 75 |
| -20 | 65 | 68 |
References
Technical Support Center: Optimizing Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt resolution. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution? A: Diastereomeric salt resolution is a classical and widely used technique for separating a racemic mixture of enantiomers.[1][2] The process involves reacting the racemic mixture (e.g., an acid or a base) with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][4] Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[5][6] After separation, the resolving agent is removed to yield the purified enantiomers.[1]
Q2: Why is solvent selection so critical in this process? A: The choice of solvent is one of the most critical factors for a successful diastereomeric salt resolution.[7] The solvent system determines the solubilities of the two diastereomeric salts.[8] An ideal solvent will maximize the solubility difference between the two diastereomers, allowing the less soluble salt to crystallize preferentially while the more soluble one remains in the mother liquor.[5][8] The right solvent directly impacts the resolution efficiency, yield, and the diastereomeric excess (d.e.) of the final product.[9]
Q3: What are the key properties of a good solvent for this application? A: A good solvent should exhibit a significant solubility difference for the two diastereomeric salts.[5] Solvents with varying polarities and hydrogen-bonding capabilities should be screened to find one that interacts differently with each diastereomer.[5][10] The solvent should allow for the formation of a stable crystalline salt and should be selected to avoid issues like "oiling out" or the formation of solid solutions.[10][11] Additionally, practical considerations like boiling point, cost, and safety are important for scalability.
Q4: How many resolving agents and solvents should I screen? A: A comprehensive screening process is recommended to identify the optimal system.[5] It is common practice to screen several different resolving agents against a range of solvents.[1][12] A high-throughput screening approach, potentially using a 96-well plate format, can efficiently test numerous combinations.[5][13] Analysis of historical data suggests that a limited set of the most successful resolving agents and about 12 solvents can provide a high probability of success.[13][14]
Troubleshooting Guide
Problem 1: No crystals are forming after adding the resolving agent and cooling.
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | The solution may be too dilute. Try slowly evaporating the solvent to increase the concentration.[7] |
| Inhibition by Impurities | Trace impurities can inhibit nucleation. Consider an additional purification step for your starting materials.[7][12] |
| Solvent is Too Good | The chosen solvent may be too effective at dissolving both diastereomeric salts. A different solvent or the use of an anti-solvent is recommended.[7] |
| High Nucleation Energy Barrier | The energy required for crystals to start forming may be too high. Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer if available.[7][8] |
Problem 2: The product is "oiling out" or forming a gum instead of crystals.
| Possible Cause | Troubleshooting Step |
| Excessive Supersaturation | The concentration of the salt is too high, causing it to separate as a liquid. Use a more dilute solution or employ a slower cooling rate.[10][11] |
| Crystallization Temperature is Too High | The temperature of the experiment may be higher than the melting point of the salt. Try lowering the crystallization temperature.[7] |
| Inappropriate Solvent | The solvent may not be suitable for promoting a crystalline lattice. Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the salt.[11] You can also try adding an anti-solvent slowly to induce crystallization.[10] |
Problem 3: The diastereomeric excess (d.e.) of the crystallized salt is low.
| Possible Cause | Troubleshooting Step |
| Poor Solvent Selectivity | The chosen solvent does not provide a sufficient difference in solubility between the two diastereomers. A systematic solvent screen is the most effective way to improve selectivity.[7] |
| Formation of a Solid Solution | A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble one, making separation by simple recrystallization ineffective.[10] This can be suspected when repeated crystallizations fail to improve purity.[10] Confirm by constructing a phase diagram or using Powder X-ray Diffraction (PXRD).[10] To resolve this, screen different solvents or change the resolving agent.[10] |
| Co-precipitation | The solubilities of the two diastereomers are too similar, causing the undesired one to crystallize along with the desired product. A different solvent system is needed to enhance the solubility difference.[7] |
Problem 4: The yield of the desired diastereomeric salt is low.
| Possible Cause | Troubleshooting Step |
| High Solubility of Desired Salt | The desired, less-soluble salt may still have significant solubility in the chosen solvent. Employ an anti-solvent to reduce its solubility or optimize the final crystallization temperature to be lower.[7][11] |
| Sub-optimal Stoichiometry | The amount of resolving agent can be critical. While 1.0 equivalent is common, screening with 0.5 equivalents can sometimes be more efficient.[12][14] |
| Loss of Undesired Enantiomer | The undesired enantiomer remains in the mother liquor and is typically discarded, limiting the theoretical yield to 50%. If possible, racemize and recycle the unwanted enantiomer from the mother liquor to improve the overall process yield.[11] |
| Equilibrium Limitations | Consider a Crystallization-Induced Diastereomeric Transformation (CIDT) if the undesired diastereomer can be epimerized in solution. This dynamic process can convert the more soluble diastereomer into the less soluble one as it crystallizes, potentially leading to yields approaching 100%.[8][11] |
Data Presentation
Table 1: Influence of Solvent Properties on Resolution Success This table provides a generalized view of how different solvent properties can affect the outcome of diastereomeric salt crystallization. The values are illustrative.
| Solvent | Dielectric Constant (Polarity) | H-Bond Donor/Acceptor | Typical d.e. (%) | Typical Yield (%) | Notes |
| Methanol | 32.7 | Both | 40-70% | 25-40% | Often a good starting point, but can be too good a solvent. |
| Ethanol | 24.5 | Both | 50-85% | 30-45% | A very common and effective solvent.[15] |
| Isopropanol | 19.9 | Both | 60-95% | 35-48% | Lower polarity can improve selectivity. |
| Acetonitrile | 37.5 | Acceptor | 30-60% | 20-35% | Aprotic polar solvent, can offer different selectivity. |
| Ethyl Acetate | 6.0 | Acceptor | 70-98% | 40-50% | Lower polarity often leads to higher selectivity. |
| Toluene | 2.4 | Neither | 20-50% | 15-30% | Non-polar, may result in poor salt formation or solubility. |
| Water | 80.1 | Both | Varies | Varies | Used for highly polar molecules, often in mixtures.[15] |
Table 2: Example Solvent Screening Data for the Resolution of a Racemic Amine This table shows hypothetical results from a solvent screen for the resolution of a racemic amine with (+)-Tartaric Acid.
| Entry | Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) |
| 1 | Methanol | 65% | 38% |
| 2 | Ethanol | 82% | 41% |
| 3 | Isopropanol | 94% | 46% |
| 4 | Acetone | 75% | 35% |
| 5 | Ethyl Acetate | 55% | 29% |
| 6 | Ethanol/Water (9:1) | 88% | 44% |
| 7 | Isopropanol/Heptane (1:1) | 97% | 49% |
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Diastereomeric Salt Formation
Objective: To rapidly screen multiple solvents to identify promising candidates for resolving a racemic compound.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the racemic compound (e.g., a racemic amine) and a separate stock solution of the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable, highly soluble solvent like methanol.[10]
-
Salt Formation: In a 96-well microplate, dispense an equimolar amount of the racemic compound stock solution into each well.[13] Then, add one molar equivalent of the resolving agent stock solution to each well.[13][14]
-
Initial Evaporation: Gently evaporate the initial solvent (methanol) to dryness under a stream of nitrogen or using a vacuum evaporator.[13]
-
Solvent Addition: To each column of the 96-well plate, add a different screening solvent (e.g., ethanol, isopropanol, acetonitrile, etc.).[13]
-
Equilibration: Seal the plate and agitate it at a controlled temperature (e.g., 50°C) for several hours to ensure dissolution, followed by a controlled cooling ramp (e.g., to 5°C) to induce crystallization.[13] Allow the plate to equilibrate for 12-24 hours.
-
Analysis: After equilibration, take a small sample of the supernatant (mother liquor) and any solid that has formed from each well.
-
Quantification: Analyze the solid and mother liquor samples by a suitable chiral method, such as Chiral High-Performance Liquid Chromatography (HPLC), to determine the yield and diastereomeric excess (d.e.).[8][16]
Protocol 2: Determination of Diastereomeric Excess (d.e.) by Chiral HPLC
Objective: To accurately quantify the ratio of diastereomers in a solid sample or mother liquor.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the crystalline salt sample in a suitable solvent to create a solution of known concentration. The mother liquor can often be injected directly after filtration.
-
Method Development: Select an appropriate chiral stationary phase (CSP) column (e.g., polysaccharide-based columns are common).[16] Develop a mobile phase, typically a mixture of a non-polar solvent (like heptane) and a polar modifier (like isopropanol or ethanol), that provides baseline separation of the two enantiomers (after converting the salt back to the free acid/base) or the two diastereomeric salts.[17]
-
Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. Set the flow rate and column temperature.
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the prepared sample solution onto the column. Record the chromatogram using a UV detector at an appropriate wavelength.
-
Data Analysis: Identify the two peaks corresponding to the two diastereomers (or enantiomers). Integrate the area of each peak.
-
Calculation: Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) using the following formula:
-
d.e. (or e.e.) (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. approcess.com [approcess.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. onyxipca.com [onyxipca.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Resolved Enantiomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of your resolved enantiomers.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My overall yield of the desired enantiomer is below the theoretical 50% maximum for classical resolution. What are the first things to check?
Low yield in a classical resolution process, where the theoretical maximum is 50% for the desired enantiomer, can stem from several factors.[1] Begin by assessing the following:
-
Purity of Starting Materials : Ensure that the initial racemic mixture and the chiral resolving agent are of high purity. Impurities can interfere with crystallization or chromatographic separation.[2]
-
Process Conditions : Temperature, solvent choice, and reactant concentrations are critical parameters that significantly impact the selectivity and efficiency of the resolution.[2][3] Optimization is often required.
-
Incomplete Reaction : In methods involving the formation of diastereomers, ensure the reaction to form the diastereomeric salts or derivatives has gone to completion.
-
Material Loss During Workup : Evaluate each step of your process—filtration, extraction, and purification—for potential loss of material. For instance, ensure the crystallized salt is not significantly soluble in the washing solvent.[2]
Q2: How can I increase the yield beyond the theoretical 50% maximum?
Exceeding the 50% yield barrier requires recycling the undesired enantiomer. This is typically achieved through racemization, where the unwanted enantiomer is converted back into the racemic mixture and reintroduced into the resolution process.[1][4]
Key strategies include:
-
Resolution-Racemization-Recycle : In this approach, the undesired enantiomer is isolated from the mother liquor, subjected to conditions that induce racemization (e.g., heat or a chemical catalyst), and then added back to a subsequent resolution batch.[1][4]
-
Dynamic Kinetic Resolution (DKR) : This more advanced method combines the resolution and racemization steps into a single process. Conditions are established where the undesired enantiomer continuously racemizes back into the mixture while the desired enantiomer is selectively removed (e.g., by crystallization or enzymatic reaction).[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT) : A type of DKR, CIDT involves the epimerization of the more soluble diastereomer in solution to the less soluble one, which then crystallizes. This dynamic equilibrium shift can theoretically lead to a 100% yield of the desired enantiomer's diastereomeric salt.[3][5]
Diastereomeric Salt Crystallization
Q3: How do I select the optimal resolving agent and solvent to maximize yield?
The selection of the resolving agent and solvent is the most critical step for a successful diastereomeric salt crystallization.[6] A systematic screening approach is highly recommended.[6][7]
-
Resolving Agent Selection : Choose a resolving agent that is readily available, inexpensive, and forms stable, crystalline salts with your compound. Common choices include chiral acids like tartaric acid derivatives or chiral bases like brucine or (R/S)-1-phenylethylamine.[1][8]
-
Solvent Screening : The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.[6][9] Screen a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and non-polar solvents) and consider using solvent/anti-solvent mixtures to fine-tune solubility.[6][10]
Q4: My desired diastereomeric salt has a very low yield. What are the common causes and solutions?
Low yield is a frequent challenge and can often be addressed by optimizing crystallization conditions.[10]
-
High Solubility of the Desired Salt : The salt may be too soluble in the chosen solvent.
-
Sub-optimal Temperature : The final crystallization temperature might be too high, leaving a significant amount of product dissolved in the mother liquor.[10]
-
Solution : Lower the final cooling temperature to decrease the salt's solubility. Optimize the cooling profile for the best balance of yield and purity.[11]
-
-
Incorrect Stoichiometry : The molar ratio of the resolving agent to the racemate can impact yield.
-
Solution : While a 0.5 molar equivalent of the resolving agent is a common starting point for screening, optimizing this ratio can improve results.[12]
-
Q5: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates poor separation and is often due to the co-precipitation of the undesired diastereomer.[10]
-
Optimize the Solvent System : This is the most critical factor. A different solvent can significantly alter the relative solubilities of the diastereomers, leading to better selectivity.[10]
-
Control the Cooling Rate : Slower cooling rates generally favor the formation of more stable, purer crystals by maintaining the system closer to thermodynamic equilibrium.[11]
-
Allow for Equilibration : Stirring the crystal slurry for an extended period (aging) can sometimes allow the less stable, undesired diastereomer to dissolve and the more stable, desired one to crystallize, thereby improving the d.e.[11]
-
Recrystallization : While it leads to a loss of material, recrystallizing the obtained solids can significantly improve the diastereomeric excess.[11]
Q6: My mixture is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the product separates as a liquid phase instead of a solid. This often happens if the concentration is too high or the supersaturation is generated too quickly.[10]
-
Add More Solvent : Diluting the mixture can lower the concentration and prevent oiling out.[10]
-
Lower the Crystallization Temperature : A lower temperature may be below the melting point of the salt.[10]
-
Slow Down Supersaturation : Use a slower cooling rate or a slower addition of anti-solvent to allow for more controlled crystal growth.[11]
-
Change the Solvent System : A different solvent may favor crystallization over oiling.[10]
Chiral Chromatography (HPLC/SFC)
Q7: My resolution in preparative chiral HPLC is poor, leading to low recovery of the pure enantiomer. How can I improve it?
Poor resolution in chiral chromatography leads to overlapping peaks, making it difficult to collect pure fractions and reducing the effective yield.
-
Optimize the Mobile Phase : Systematically vary the ratio of the strong and weak solvents. For ionizable compounds, adding acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution.[2][13]
-
Adjust Flow Rate : Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the chiral stationary phase (CSP).[2][13]
-
Vary Temperature : Temperature can have a significant and unpredictable effect on chiral separations. Experiment with both higher and lower temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.[2][13]
-
Change the Chiral Stationary Phase (CSP) : If optimization fails, the chosen CSP may not be suitable for your compound. Testing different types of CSPs (e.g., polysaccharide-based, protein-based) is a necessary step.[13]
Data Presentation
Quantitative data is crucial for optimizing resolution protocols. The following tables illustrate how different parameters can affect the outcome.
Table 1: Effect of Solvent on Diastereomeric Excess (d.e.) of a Hypothetical Salt [10]
| Solvent System | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Acetonitrile | 37.5 | 92 |
| Methanol | 32.7 | 85 |
| Ethanol | 24.5 | 72 |
| Isopropanol | 19.9 | 65 |
This table demonstrates the critical role of solvent choice in achieving high selectivity.
Table 2: Illustrative Effect of Temperature and Cooling Rate on Yield and Purity [11]
| Final Temperature | Cooling Rate | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 10°C | Slow (2°C/hour) | 42 | 95 |
| 10°C | Fast (Crash Cool) | 45 | 82 |
| 25°C | Slow (2°C/hour) | 35 | 97 |
| 25°C | Fast (Crash Cool) | 38 | 88 |
This table shows the trade-off that often exists between yield and purity when optimizing temperature and cooling profiles.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
-
Preparation : In separate vials, dissolve 1.0 equivalent of the racemic mixture in a range of test solvents.
-
Addition of Resolving Agent : Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent to each vial.[2]
-
Crystallization : Gently heat the solutions to ensure complete dissolution. Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.[2] If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.
-
Isolation : Collect any resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor.[2]
-
Analysis : Dry the crystals and analyze the diastereomeric excess using HPLC or NMR.
-
Liberation : Liberate the enantiomer from the most promising salt to confirm the enantiomeric excess (ee) via chiral HPLC.
Protocol 2: Liberation of Enantiomer from a Diastereomeric Salt
-
Dissolution : Dissolve the purified diastereomeric salt in water or a suitable organic solvent.
-
Cleavage : Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to break the salt bond and liberate the free enantiomer and the resolving agent.[2][8]
-
Extraction : Extract the desired enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
-
Washing : Wash the combined organic layers with brine or water to remove any remaining acid, base, or resolving agent.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purity Analysis : Determine the final yield and enantiomeric excess of the isolated product.
Visualizations
Caption: A decision tree for troubleshooting low yield in diastereomeric salt crystallization.
Caption: Workflow for the Resolution-Racemization-Recycle strategy to enhance overall yield.
Caption: Key interdependent parameters affecting the yield and purity of resolved enantiomers.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. approcess.com [approcess.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. onyxipca.com [onyxipca.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Diastereomeric Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of diastereomeric salts for chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution by diastereomeric salt crystallization is a technique used to separate enantiomers (mirror-image isomers) from a racemic mixture. The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer is regenerated from the isolated diastereomeric salt.
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is critical for successful resolution. An ideal resolving agent should readily form a stable, crystalline salt with the racemate. The resulting diastereomeric salts should have a significant difference in solubility in a common solvent to allow for efficient separation. Common classes of resolving agents include chiral acids (like tartaric acid and its derivatives) for resolving racemic bases, and chiral bases for resolving racemic acids. A screening of several resolving agents is often the most effective approach to identify the best candidate for a specific separation.
Q3: What are the key parameters that influence the success of a diastereomeric salt crystallization?
Several factors can significantly impact the outcome of the crystallization process. These include:
-
Solvent System: The choice of solvent is paramount as it directly affects the solubilities of the diastereomeric salts.
-
Temperature: Temperature influences the solubility of the salts and the rate of crystal growth.
-
Cooling Rate: The rate at which the solution is cooled affects the level of supersaturation and can influence crystal size and purity.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can affect the phase behavior of the system and the efficiency of the resolution.
-
Impurities: The presence of impurities can inhibit crystallization or lead to the formation of impure crystals.
Troubleshooting Guides
Issue 1: Oiling Out - The salt separates as a liquid instead of a solid.
Q: My diastereomeric salt is "oiling out" or forming a gummy precipitate instead of crystals. What causes this and how can I fix it?
A: Oiling out, or liquid-liquid phase separation, occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often caused by high supersaturation, where the concentration of the salt in the solution is too high for orderly crystal lattice formation to occur. Factors such as rapid cooling, a poor choice of solvent, or high solute concentration can contribute to this issue.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate can help maintain the system in a metastable state for a longer period, favoring controlled crystal growth over oiling out.
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching a critical point.
-
Solvent Screening: The solvent plays a crucial role. A systematic screening to find a solvent where the desired diastereomeric salt is sparingly soluble is recommended.
-
Anti-Solvent Addition: The gradual addition of an anti-solvent (a solvent in which the salt is less soluble) can induce crystallization. It is crucial to add the anti-solvent slowly to avoid localized high supersaturation.
-
Seeding: Introducing a small amount of seed crystals of the desired diastereomeric salt can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.
Issue 2: Low Diastereomeric Excess (d.e.) - Both diastereomers are crystallizing.
Q: I've isolated my crystals, but the diastereomeric excess is low. What can I do to improve the purity?
A: Low diastereomeric excess indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not sufficient for effective separation, leading to co-crystallization.
Troubleshooting Steps:
-
Extensive Solvent Screening: This is the most critical step. The goal is to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.
-
Optimize the Temperature Profile: A slower, more controlled cooling profile can provide a better opportunity for the less soluble diastereomer to crystallize selectively.
-
Adjust Stoichiometry: Varying the molar ratio of the resolving agent can alter the phase diagram of the system. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be beneficial.
-
Recrystallization: One or more recrystallization steps of the isolated solid can significantly improve the diastereomeric purity.
-
Kinetic vs. Thermodynamic Control: In some cases, one diastereomer may crystallize faster (kinetic product), while the other is more stable (thermodynamic product). Allowing the crystallization to proceed for a longer time to reach equilibrium may favor the crystallization of the more stable, less soluble diastereomer.
Issue 3: Solid Solution Formation
Q: After multiple recrystallizations, the diastereomeric excess of my product does not improve. What could be the problem?
A: This situation suggests the formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one. This makes purification by simple recrystallization ineffective. The formation of a solid solution is more likely when the two diastereomers are structurally very similar.
Troubleshooting Steps:
-
Change the Resolving Agent: Using a structurally different resolving agent will produce diastereomers with different shapes and crystal packing abilities, which can prevent the formation of a solid solution.
-
Solvent System Modification: The tendency to form a solid solution can be solvent-dependent. A thorough screening of different solvents may identify a system that disrupts the co-crystallization.
-
Temperature Cycling (Annealing): Subjecting the solid to cycles of heating and slow cooling can sometimes promote phase separation and the crystallization of the pure diastereomer.
Issue 4: Polymorphism
Q: I am getting inconsistent results with my crystallization, and the isolated solids have different properties (e.g., melting point, solubility) between batches. Could this be due to polymorphism?
A: Yes, inconsistent results can be an indication of polymorphism, where the diastereomeric salt can crystallize in different crystal forms or "polymorphs." These different forms can have different properties, including solubility, which can affect the resolution efficiency.
Troubleshooting Steps:
-
Controlled Crystallization Conditions: Carefully control and document all crystallization parameters, including solvent, temperature, cooling rate, and agitation. This will help in consistently producing the desired polymorph.
-
Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that specific form.
-
Solvent Screening: The choice of solvent can have a significant influence on which polymorph is formed.
-
Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different polymorphic forms.
Issue 5: Poor Crystal Quality (Habit)
Q: The crystals I am obtaining are very small, needle-like, or agglomerated, which makes them difficult to filter and wash. How can I improve the crystal quality?
A: Poor crystal habit can be caused by high supersaturation, rapid nucleation, and the presence of impurities.
Troubleshooting Steps:
-
Reduce Supersaturation: A lower level of supersaturation, achieved through slower cooling, the use of a more dilute solution, or a slower addition of anti-solvent, will favor the growth of larger, more well-defined crystals.
-
Optimize Agitation: The stirring rate can influence crystal size and agglomeration. Gentle agitation is generally preferred to prevent crystal breakage.
-
Solvent Choice: The solvent can influence the crystal habit. Experiment with different solvents to see their effect on the crystal shape.
-
Impurity Removal: If possible, purify the racemic mixture before the resolution step to remove any impurities that might be interfering with crystal growth.
Data Presentation
Table 1: Effect of Solvent on the Diastereomeric Excess (d.e.) of a Representative Chiral Amine Resolution
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) |
| Methanol | 65 | 78 |
| Ethanol | 82 | 72 |
| Isopropanol | 95 | 65 |
| Acetonitrile | 88 | 75 |
| Ethyl Acetate | 75 | 85 |
| Toluene | 55 | 90 |
Note: Data is illustrative and will vary depending on the specific substrate and resolving agent.
Table 2: Influence of Cooling Rate on Crystal Size and Purity
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (d.e.) (%) |
| 20 | 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 2 | 500 | 98 |
| 1 | 650 | 99 |
Note: Data is illustrative and specific outcomes are system-dependent.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: In separate small vials, dissolve a known, small amount of the racemic compound and the resolving agent (typically in a 1:1 molar ratio) in a range of different solvents. Use a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons, and water).
-
Dissolution: Gently heat and stir the mixtures until all solids are dissolved.
-
Crystallization: Allow the vials to cool slowly to room temperature, and then transfer them to a colder environment (e.g., 4°C).
-
Observation: Observe the vials for the formation of crystalline material. Note the quantity and quality of the crystals in each solvent.
-
Analysis: Isolate the crystals from the most promising solvent systems by filtration. Wash the crystals with a small amount of the cold solvent and dry them. Analyze the diastereomeric excess of the isolated solid using an appropriate technique (e.g., chiral HPLC, NMR).
Protocol 2: Anti-Solvent Addition
-
Dissolution: Dissolve the racemic compound and the resolving agent in a minimum amount of a "good" solvent (a solvent in which the diastereomeric salts are readily soluble) at a slightly elevated temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble) dropwise.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of crystallization.
-
Cooling and Crystal Growth: Stop the addition of the anti-solvent and allow the solution to cool slowly to allow for crystal growth.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a mixture of the "good" solvent and "anti-solvent," and dry. Analyze the diastereomeric excess.
Protocol 3: Seeding
-
Preparation of a Supersaturated Solution: Prepare a clear, supersaturated solution of the diastereomeric salts in a suitable solvent system. This is typically done by dissolving the salts at an elevated temperature and then cooling the solution to a temperature where it is supersaturated but has not yet started to crystallize.
-
Addition of Seed Crystals: Add a very small amount of pure crystals of the desired diastereomeric salt (the "seeds") to the supersaturated solution.
-
Crystal Growth: The seed crystals will act as templates for further crystallization. Allow the solution to stand without disturbance or with very gentle stirring to allow the crystals to grow.
-
Isolation: Once crystallization is complete, isolate the crystals by filtration.
Visualizations
Caption: Troubleshooting workflow for "oiling out".
Caption: Decision tree for improving low diastereomeric excess.
Addressing solubility issues of (+)-4'-Fluorotartranilic acid salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (+)-4'-Fluorotartranilic acid and its salts during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its salts used?
This compound is a chiral carboxylic acid. In pharmaceutical development, forming a salt of an acidic parent compound is a common strategy to improve properties such as solubility, stability, and bioavailability.[1][2] The choice of the salt form is critical and can significantly impact the drug's performance.[3]
Q2: I am observing low solubility with a new salt of this compound. What are the initial troubleshooting steps?
Low solubility is a common challenge with new chemical entities.[4][5] Initial steps should focus on characterizing the solid-state properties of your salt and assessing its behavior in different media. Key actions include:
-
Verify Salt Formation: Confirm that a true salt has been formed and not a cocrystal or a simple mixture of the acid and base.
-
Assess Crystallinity: Determine if the material is crystalline or amorphous. Amorphous forms are often more soluble but can be less stable.
-
pH-Solubility Profile: Determine the solubility of the salt across a range of pH values to find the optimal pH for dissolution.[6][7]
-
Purity Analysis: Ensure the sample is free from impurities, which can affect solubility.
Q3: Can the choice of counter-ion in the salt affect solubility?
Absolutely. The counter-ion plays a significant role in the physicochemical properties of the salt, including its solubility and dissolution rate.[1] Alkali metal salts (e.g., sodium, potassium) of acidic drugs are often more water-soluble than the parent drug.[1] If you are experiencing issues, screening different salt formers is a recommended strategy.
Q4: How does pH influence the solubility of this compound salts?
As a derivative of a carboxylic acid, the solubility of this compound and its salts is highly pH-dependent.[7][8] The free acid form is expected to have low aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the compound ionizes, leading to a significant increase in solubility. For salts of this weak acid, a decrease in pH can lead to the precipitation of the less soluble free acid form.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility in Aqueous Buffers
Possible Causes:
-
The buffer pH is at or below the pKa of the parent acid, leading to the precipitation of the free acid.
-
The salt is disproportionating back to the less soluble free acid and the corresponding base of the counter-ion.
-
The buffer components are interacting with the salt (common ion effect).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: Precipitation of the Compound Upon Addition to Organic Solvents
Possible Causes:
-
The salt form is less soluble in non-polar organic solvents compared to the free acid form.
-
The organic solvent is not sufficiently polar to maintain the salt in its ionic form.
Troubleshooting Steps:
-
Solvent Polarity: Attempt solubilization in a range of polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and polar protic solvents (e.g., ethanol, methanol).
-
Convert to Free Acid: For use in organic synthesis, it may be advantageous to convert the salt back to the free acid form, which is likely to have better solubility in a wider range of organic solvents.
-
Use of Co-solvents: A mixture of a polar solvent in which the salt is soluble and the desired non-polar reaction solvent can be effective.[8][9]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10][11]
Methodology:
-
Add an excess amount of the this compound salt to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, clear container. The excess solid should be visible.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle. The separation of the solid and liquid phases is a critical step.[11]
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
The measured concentration represents the equilibrium solubility.
Protocol 2: pH-Solubility Profiling
This experiment determines the solubility of an ionizable compound as a function of pH.[6]
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
For each pH value, perform the equilibrium solubility determination as described in Protocol 1.
-
Plot the measured solubility (on a logarithmic scale) against the pH.
-
The resulting profile will illustrate the pH-dependent solubility of the compound.
Caption: Relationship between pH, ionization, and solubility of an acidic drug.
Data Presentation
Quantitative data from solubility studies should be organized for clear comparison.
Table 1: Solubility of this compound Salts in Various Solvents at 25°C
| Salt Form (Counter-ion) | Solvent | Equilibrium Solubility (mg/mL) | Analytical Method |
| Sodium | Purified Water | User Data | HPLC-UV |
| Potassium | Purified Water | User Data | HPLC-UV |
| Calcium | Purified Water | User Data | HPLC-UV |
| Sodium | pH 7.4 Phosphate Buffer | User Data | HPLC-UV |
| Free Acid | Dichloromethane | User Data | HPLC-UV |
Table 2: pH-Solubility Profile for this compound Sodium Salt at 25°C
| Buffer pH | Equilibrium Solubility (mg/mL) | Log (Solubility) |
| 2.0 | User Data | User Data |
| 4.0 | User Data | User Data |
| 6.0 | User Data | User Data |
| 7.4 | User Data | User Data |
| 8.0 | User Data | User Data |
| 10.0 | User Data | User Data |
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Preventing Racemization During Workup
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during chemical synthesis and workup. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern during workup?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the pharmaceutical industry, this is a critical issue because different enantiomers of a chiral drug can exhibit distinct pharmacological activities, metabolic pathways, and toxicities.[1] The formation of an undesired enantiomer can lead to reduced therapeutic efficacy and potentially harmful side effects, making the control of stereochemistry essential.[1]
Q2: Which types of compounds are particularly susceptible to racemization?
A2: Compounds with a stereocenter bearing an acidic proton are generally susceptible to racemization, especially if the resulting carbanion is stabilized. In the context of peptide synthesis, amino acids such as Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][2] Phenylalanine (Phe) and Serine (Ser) can also be susceptible under specific conditions.[1] The susceptibility of an amino acid to racemization is influenced by its side chain and the reaction conditions.[1]
Q3: How can the choice of solvent impact racemization during workup?
A3: The polarity of the solvent can influence the rate of racemization. Polar, protic solvents can facilitate racemization by stabilizing charged intermediates that may be involved in the racemization mechanism. When racemization is a concern, it is often advisable to use less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of more polar options such as dimethylformamide (DMF).[2]
Q4: What is the role of temperature in preventing racemization?
A4: Higher temperatures provide the necessary activation energy for racemization to occur. Therefore, maintaining a low temperature throughout the reaction and workup process is a crucial strategy for preserving stereochemical integrity. It is recommended to perform couplings and workup procedures at lower temperatures, for instance, by starting the reaction at 0 °C and allowing it to warm to room temperature slowly.[3]
Q5: Can purification methods themselves induce racemization?
A5: Yes, certain purification techniques can contribute to racemization. For example, chromatography on silica or alumina gel can sometimes lead to racemization due to the acidic or basic nature of the stationary phase. It is important to select a purification method that is compatible with the stereochemical stability of the compound. Alternative techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases are often preferred for purifying chiral compounds.[4][5]
Troubleshooting Guide: Racemization Observed in Product
If you have detected racemization in your product after workup, consult the following guide to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Solution |
| High degree of racemization after basic workup. | The chiral center is sensitive to basic conditions, leading to epimerization. | - Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate instead of stronger bases like sodium hydroxide. - Minimize the exposure time to the basic solution. - Perform the extraction at a lower temperature. |
| Racemization occurs after acidic workup. | The stereocenter is labile under acidic conditions. | - Employ a weaker acid for pH adjustment, for example, a dilute solution of citric acid or ammonium chloride. - Keep the exposure time to the acidic medium as short as possible. - Conduct the workup at reduced temperatures. |
| Product shows racemization after chromatography. | The stationary phase (e.g., silica gel) is promoting racemization. | - Deactivate the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. - Consider using a less acidic stationary phase, such as neutral alumina. - Opt for alternative purification methods like chiral HPLC or SFC.[4][5] |
| Racemization is observed even with mild workup conditions. | The compound is inherently unstable, or racemization occurred during the reaction itself. | - Re-evaluate the reaction conditions. Consider using coupling reagents and additives known to suppress racemization (e.g., HATU, HOBt, Oxyma).[2][6] - Minimize the reaction time and maintain strict temperature control. - Analyze the crude reaction mixture to determine if racemization is occurring before or during workup. |
Experimental Protocols
Protocol 1: General Low-Racemization Aqueous Workup
This protocol is designed for the extraction and washing of a reaction mixture containing a chiral compound susceptible to racemization.
Materials:
-
Reaction mixture in an organic solvent
-
Pre-chilled (0-5 °C) deionized water
-
Pre-chilled (0-5 °C) saturated aqueous sodium bicarbonate solution
-
Pre-chilled (0-5 °C) 1 M aqueous citric acid solution (or 10% w/v)
-
Pre-chilled (0-5 °C) brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Transfer the cold reaction mixture to a separatory funnel.
-
Neutralization (if necessary):
-
If the reaction was conducted under acidic conditions, add the pre-chilled saturated sodium bicarbonate solution dropwise with gentle swirling until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).
-
If the reaction was conducted under basic conditions, add the pre-chilled 1 M citric acid solution dropwise until the aqueous layer is neutral or slightly acidic.
-
-
Extraction and Washing:
-
Add a portion of pre-chilled deionized water to the separatory funnel. Gently invert the funnel several times to mix the layers, avoiding vigorous shaking which can lead to emulsion formation. Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with pre-chilled deionized water.
-
Wash the organic layer with pre-chilled brine to remove residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into a flask containing anhydrous sodium sulfate or magnesium sulfate.
-
Stir for 15-30 minutes at low temperature.
-
Filter the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
-
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general procedure for analyzing the enantiomeric purity of a sample using chiral HPLC.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of the chiral compound dissolved in a suitable solvent
-
HPLC system with a UV detector
Procedure:
-
Method Development (if necessary):
-
Consult the column manufacturer's guidelines for recommended mobile phases for your class of compound.
-
Prepare a solution of the racemic standard.
-
Inject the racemic standard and optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh a small amount of your purified compound and dissolve it in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Run the analysis using the optimized method.
-
Identify the peaks corresponding to each enantiomer by comparing the retention times with the racemic standard.
-
-
Quantification:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Caption: Decision guide for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Chiral Resolution & Temperature Effects
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of temperature on the efficiency of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on chiral separations in HPLC?
Temperature is a critical parameter in chiral High-Performance Liquid Chromatography (HPLC) as it influences both the thermodynamics and kinetics of the separation process.[1] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for enantiomeric recognition on the chiral stationary phase (CSP).[2][3] This often leads to better resolution. Conversely, higher temperatures can decrease retention times and improve peak efficiency (narrower peaks) by reducing mobile phase viscosity and increasing mass transfer rates.[4][5] However, the effect of temperature is highly dependent on the specific analyte, CSP, and mobile phase combination.[3]
Q2: Can increasing the temperature ever improve chiral resolution?
Yes, in some cases, increasing the temperature can surprisingly lead to improved resolution or even a reversal of the enantiomer elution order.[6][7] This less common behavior is typically observed when the separation is entropically driven. Thermodynamic studies, often employing van't Hoff plots, can elucidate whether a separation is enthalpy-driven (favored at lower temperatures) or entropy-driven (favored at higher temperatures).[4][8]
Q3: What is a van't Hoff plot and how is it used to understand temperature effects in chiral chromatography?
A van't Hoff plot is a graphical representation of the relationship between the logarithm of the retention factor (ln k) or separation factor (ln α) and the inverse of the absolute temperature (1/T).[9][10] It is derived from the van't Hoff equation. The slope and intercept of this plot allow for the calculation of thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of the analyte from the mobile phase to the stationary phase.[8][11] By comparing these parameters for two enantiomers, researchers can understand the driving forces behind the chiral recognition mechanism and predict the optimal temperature for separation.[9][10] A linear van't Hoff plot suggests that the retention mechanism does not change significantly over the studied temperature range.[8]
Q4: What is enantiomer elution order reversal and why does it happen with temperature changes?
Enantiomer elution order (EEO) reversal is a phenomenon where the order in which two enantiomers elute from the chiral column is inverted as the temperature changes.[6][7] This occurs when the dominant chiral recognition mechanism shifts with temperature. For example, at one temperature, the separation may be primarily driven by enthalpic interactions, while at another temperature, entropic factors become more significant, leading to a change in which enantiomer interacts more strongly with the CSP.[1] The temperature at which the enantiomers co-elute is known as the isoenantioselective temperature (T_iso).[1]
Q5: How does temperature impact chiral resolution in crystallization-based methods?
In chiral resolution techniques that rely on crystallization, such as temperature cycling for deracemization, temperature plays a crucial role in both kinetics and solubility.[12] Higher temperatures generally accelerate the rates of crystal growth, dissolution, and racemization in solution, which can lead to faster deracemization and higher productivity.[12][13] However, solubility also increases with temperature, which can impact the yield of the desired enantiomer.[13] Therefore, a trade-off between process productivity and solute recovery must be considered when selecting the optimal temperature for these processes.[13]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Poor or no resolution of enantiomers | - Suboptimal temperature.- Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | 1. Optimize Temperature: Systematically vary the column temperature. Start at ambient temperature (e.g., 25°C) and decrease in 5°C increments. If resolution does not improve, increase the temperature in 5°C increments from the initial setting.[3]2. Verify CSP Selection: Ensure the chosen CSP is suitable for your analyte class. Consult CSP selection guides or perform a screening with different column chemistries.[7]3. Adjust Mobile Phase: Modify the mobile phase composition, such as the type and concentration of the organic modifier and any additives.[2] |
| Peak tailing or asymmetry | - Secondary interactions with the stationary phase.- Column overload.- On-column racemization. | 1. Optimize Temperature: Both increasing and decreasing the temperature can sometimes improve peak shape. Experiment with a range of temperatures.2. Adjust Mobile Phase Additives: For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase.[2] For basic compounds, add a basic modifier (e.g., 0.1% DEA).3. Check for Overload: Dilute the sample and inject again. If peak shape improves, the original sample was overloading the column. |
| Reversal of enantiomer elution order | - Temperature-dependent change in the chiral recognition mechanism. | - This is not necessarily a problem, but a phenomenon that needs to be understood and controlled.[6][7]- Determine the isoenantioselective temperature to understand the temperature at which co-elution occurs.[1]- Operate at a temperature sufficiently above or below the isoenantioselective temperature to ensure consistent and reproducible separation. |
| Irreproducible retention times | - Fluctuations in ambient temperature.- Insufficient column equilibration time after temperature changes. | 1. Use a Column Oven: Employ a thermostatted column compartment to maintain a stable and precise temperature.[2]2. Ensure Equilibration: Allow sufficient time for the column to equilibrate after any temperature change before injecting the sample. For preparative HPLC, preheating the mobile phase can also be beneficial.[14] |
| Plateau between two peaks | - On-column racemization (interconversion of enantiomers during separation). | - Lower the Temperature: Run the separation at a lower temperature to suppress the rate of interconversion.[2][15]- Increase Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, minimizing the time for racemization to occur. |
Data Presentation
Table 1: Effect of Temperature on Resolution (Rs) and Separation Factor (α) for a Hypothetical Chiral Compound
| Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |
| 15 | 8.2 | 9.5 | 1.18 | 2.1 |
| 25 | 7.5 | 8.5 | 1.15 | 1.8 |
| 35 | 6.8 | 7.5 | 1.12 | 1.5 |
| 45 | 6.2 | 6.7 | 1.09 | 1.1 |
Note: This table illustrates a common trend where lower temperatures lead to higher separation factors and resolution.
Table 2: Thermodynamic Data Obtained from van't Hoff Analysis
| Enantiomer | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Enantiomer 1 | -25.2 | -50.8 |
| Enantiomer 2 | -28.7 | -60.2 |
| Difference (ΔΔH°, ΔΔS°) | -3.5 | -9.4 |
Note: The negative values for ΔΔH° and ΔΔS° indicate that the enantioseparation is enthalpy-driven. A more negative ΔH° for Enantiomer 2 suggests it has a stronger enthalpically favorable interaction with the CSP.[8]
Experimental Protocols
Protocol 1: Temperature Optimization Study for Chiral HPLC
-
System Preparation:
-
Equip the HPLC system with the selected chiral column and a column oven.
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of the racemic mixture.
-
-
Initial Analysis:
-
Set the column oven to an initial temperature, typically ambient (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram.
-
-
Systematic Temperature Variation:
-
Cooling: Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C, etc.).[3] Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
Heating: If resolution does not improve with cooling, increase the temperature in 5°C increments from the initial setting (e.g., to 30°C, then 35°C, etc.).[3] Again, ensure proper equilibration at each step.
-
-
Data Analysis:
-
For each temperature, calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
Plot Rs and α versus temperature to determine the optimal temperature for the separation.
-
Protocol 2: Deriving Thermodynamic Data using a van't Hoff Plot
-
Data Collection:
-
Following Protocol 1, obtain chromatograms at a minimum of four to five different temperatures, ensuring a sufficiently wide range.
-
For each temperature, calculate the retention factor (k) for each enantiomer.
-
-
Calculations:
-
Convert each temperature from Celsius to Kelvin (K = °C + 273.15).
-
Calculate the natural logarithm of the retention factor (ln k) for each enantiomer at each temperature.
-
Calculate the inverse of the absolute temperature (1/T).
-
-
Plotting and Analysis:
-
Create a van't Hoff plot by plotting ln k versus 1/T for each enantiomer.
-
Perform a linear regression for each data set. The van't Hoff equation is given by: ln k = - (ΔH°/R) * (1/T) + (ΔS°/R) + ln(Φ), where R is the gas constant and Φ is the phase ratio.
-
The slope of the line is equal to -ΔH°/R, and the intercept is equal to (ΔS°/R) + ln(Φ).
-
Calculate ΔH° and ΔS° for each enantiomer.
-
Determine the differential enthalpy (ΔΔH°) and entropy (ΔΔS°) by subtracting the values of the first eluting enantiomer from the second.
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Logical workflow for van't Hoff analysis in chiral chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory [scielo.org.mx]
- 9. Van't Hoff analysis in chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glsciences.com [glsciences.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Purification Strategies for Diastereomerically Pure Salts
Welcome to the technical support center for the purification of diastereomerically pure salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt crystallization and why is it used?
Diastereomeric salt crystallization is a classical and widely used technique for the separation of enantiomers (mirror-image isomers) from a racemic mixture.[1][2][3] The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][2][4] Since diastereomers have different physical properties, such as solubility, melting point, and crystal structure, they can be separated by fractional crystallization.[1][4][5] The less soluble diastereomer crystallizes preferentially from a suitable solvent, allowing for its isolation in a purified form.[1] This method is particularly valuable in pharmaceutical and fine chemical industries for producing enantiomerically pure compounds, as different enantiomers of a drug can have vastly different pharmacological effects.[5][6][7]
Q2: What are the key characteristics of a good chiral resolving agent?
An effective chiral resolving agent should possess several key attributes:[1]
-
Enantiomeric Purity: The agent must be enantiomerically pure to ensure the formation of only two diastereomeric salts.
-
Efficient Salt Formation: It should readily form stable, crystalline salts with the compound to be resolved.[1]
-
Solubility Difference: The resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent to allow for separation by crystallization.[1]
-
Recoverability: The resolving agent should be easily recoverable for reuse after the resolution is complete to ensure process economy.[1]
-
Availability and Cost: Ideally, the agent should be readily available and cost-effective. Naturally occurring alkaloids like brucine and quinine, or synthetic amines such as 1-phenylethylamine, are often used for these reasons.[1][2]
Q3: How critical is solvent selection in diastereomeric salt resolution?
Solvent selection is a critical factor for successful diastereomeric salt resolution because the separation relies on the difference in solubility between the two diastereomeric salts.[1][8] An ideal solvent will maximize this solubility difference, dissolving the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature.[1] To find the optimal solvent system, it is common to screen various solvents with differing polarities and hydrogen-bonding capabilities.[1][9]
Troubleshooting Guides
Problem 1: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Symptoms: After crystallization and isolation, the desired diastereomeric salt shows low purity, indicating poor separation of the two diastereomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solvent Choice | The chosen solvent may not provide a sufficient solubility difference between the diastereomers. A systematic solvent screen is the most effective way to identify a solvent that maximizes this difference.[8] |
| Cooling Rate Too Fast | Rapid cooling can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one, resulting in lower diastereomeric excess.[1] A slower, controlled cooling process allows for more selective crystallization.[1] |
| Inadequate Washing | Washing the crystals with too much solvent or a solvent at room temperature can dissolve some of the desired product. Use a minimal amount of ice-cold solvent to wash the crystals.[1] |
| Solid Solution Formation | In some cases, the two diastereomers are structurally similar enough to co-crystallize into a single solid phase, known as a solid solution.[10] This prevents purification by simple recrystallization. If repeated recrystallizations do not improve purity, consider using a different resolving agent to alter the crystal packing, or try annealing (temperature cycling) to promote phase separation.[10] |
Problem 2: No Crystal Formation or "Oiling Out"
Symptoms: The diastereomeric salt either fails to crystallize from the solution or separates as a liquid phase (oils out) instead of a solid.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solution is Too Dilute | Supersaturation may not have been reached. Try evaporating some of the solvent to increase the concentration.[8] |
| Inhibition by Impurities | Trace impurities can sometimes inhibit crystal nucleation. Consider an additional purification step for your starting materials.[8] |
| Incorrect Solvent System | The chosen solvent may be too effective at dissolving both diastereomeric salts. A solvent screen is recommended to find a system with differential solubility.[8] |
| High Energy Barrier for Nucleation | The system may be in a metastable zone. Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if available.[8] |
| Oiling Out | This occurs if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[8] Try adding more solvent to lower the concentration or lowering the crystallization temperature.[8] A change to a less polar solvent might also favor crystallization. |
Problem 3: Low Yield of the Desired Diastereomeric Salt
Symptoms: The amount of isolated crystalline product is significantly lower than theoretically expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Solubility | The desired salt may still be too soluble in the chosen solvent. Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[11] |
| Premature Isolation | The crystallization process may not have reached completion. Ensure the mixture is sufficiently cooled (e.g., in an ice bath) before filtering to maximize precipitation.[1] |
| Suboptimal Stoichiometry | The molar ratio of the racemate to the resolving agent can impact yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[12] |
| Equilibrium Limitations | The separation may be limited by the eutectic point of the diastereomeric mixture.[11] In such cases, consider advanced strategies like Crystallization-Induced Diastereomeric Transformation (CIDT) if the undesired diastereomer can be racemized in solution.[11][12] |
| Mother Liquor Losses | A significant amount of the desired product may remain in the mother liquor. Concentrate the mother liquor to obtain a second crop of crystals (which may have lower d.e.).[1] The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[11] |
Data Presentation
Table 1: Illustrative Solvent Screening Results
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with (R)-1-phenylethanamine.
| Solvent | Diastereomeric Excess (d.e.) of Crystals | Yield of Crystals | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling. |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles.[1] |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours.[1] |
| Acetone | 55% | 80% | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92% | 52% | Good crystal formation upon slow cooling.[1] |
| Note: Data are illustrative and highly dependent on the specific substrates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for separating a racemic mixture of a chiral acid using a chiral base.
1. Salt Formation:
-
Dissolve the racemic acid in a suitable solvent (e.g., ethanol) in an Erle"nmeyer flask. Heating may be required to achieve complete dissolution.[1][5]
-
In a separate flask, dissolve one molar equivalent of the enantiomerically pure chiral resolving agent (e.g., (R)-1-phenylethanamine) in the same solvent.[1][5]
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Stir the combined solution at room temperature for 15-20 minutes to ensure complete salt formation.[1]
2. Crystallization:
-
If the salt does not precipitate at room temperature, heat the solution until all solids dissolve.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.[1]
3. Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][5]
-
Dry the isolated diastereomeric salt under vacuum.
-
To improve purity, the isolated salt can be recrystallized from a suitable solvent.[5]
4. Liberation of the Pure Enantiomer:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[5]
-
Add an acid (if resolving a chiral base) or a base (if resolving a chiral acid) to neutralize the resolving agent and liberate the free enantiomer.[2][13]
-
Separate the organic layer, wash it, dry it, and concentrate it to obtain the enantiomerically pure compound.
Protocol 2: High-Throughput Solvent Screening
This protocol describes a method for rapidly screening multiple solvents to identify promising candidates for diastereomeric salt crystallization.
1. Preparation:
-
Prepare a stock solution of the racemic compound and the resolving agent in a suitable volatile solvent like methanol.[8]
-
Dispense a fixed volume of the stock solution into each well of a 96-well microplate.[8]
-
Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.[8]
2. Screening:
-
Add a fixed volume of each screening solvent to the respective wells.[8]
-
Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[8]
3. Analysis:
-
Centrifuge the plate to pellet any solid material.[8]
-
Carefully collect a sample of the supernatant (mother liquor) from each well.[8]
-
Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[8] The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.[8]
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for troubleshooting low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining the Molar Ratio of Resolving Agent to Racemic Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the molar ratio of the resolving agent to the racemic compound during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio of resolving agent to racemic compound?
A1: A common starting point for screening is a 1:1 molar ratio of the chiral resolving agent to the racemic compound. However, the optimal ratio can vary significantly depending on the specific compounds and solvent system. It is often beneficial to screen a range of ratios, for instance, from 0.5 to 1.5 equivalents of the resolving agent.[1] For dicarboxylic acid resolving agents used with a monoamine target, it is recommended to test both 0.5 and 1.0 equivalents concurrently.
Q2: Why is using a non-stoichiometric amount (e.g., 0.5 equivalents) of resolving agent sometimes more effective?
A2: Using a sub-stoichiometric amount of the resolving agent can be advantageous. When 0.5 equivalents of the resolving agent are used, the separation relies on the solubility difference between the diastereomeric salt of the desired enantiomer and the free, unreacted opposite enantiomer. In contrast, with 1.0 equivalent, the separation depends on the solubility difference between the two diastereomeric salts themselves. Depending on the system, the former can provide a greater difference in solubility, leading to a more efficient resolution.
Q3: How does the molar ratio of the resolving agent affect the yield and enantiomeric excess (ee)?
A3: The molar ratio is a critical factor that directly influences both the yield of the diastereomeric salt and the enantiomeric excess of the resolved enantiomer. An optimal ratio will maximize the precipitation of the less soluble diastereomeric salt while leaving the more soluble one in the mother liquor. Deviating from this optimum can lead to a lower yield or co-precipitation of the undesired diastereomer, thus reducing the enantiomeric excess.
Q4: Can an excess of the resolving agent be detrimental to the resolution?
A4: Yes, an excess of the resolving agent can negatively impact the resolution. It can lead to the formation of a eutectic mixture or a solid solution, making the separation of the diastereomers by crystallization difficult. It can also increase the solubility of the desired diastereomeric salt, thereby reducing the overall yield.
Q5: What is the "Pope-Peachey method" and how does it relate to the molar ratio?
A5: The Pope-Peachey method involves using a sub-stoichiometric amount of a chiral resolving agent in the presence of an achiral acid or base. This technique can be effective when the solubility difference between the two diastereomeric salts is small. The achiral component helps in the precipitation of the less soluble diastereomeric salt.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the crystallized diastereomeric salt. | The molar ratio of the resolving agent may be suboptimal, leading to high solubility of the desired diastereomeric salt. | Systematically screen a range of molar ratios (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) to identify the optimal concentration for maximum precipitation. |
| The chosen solvent may not be ideal for crystallization. | Screen different solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility. | |
| Low enantiomeric excess (ee) of the resolved product. | Co-precipitation of the more soluble diastereomeric salt. | Adjust the molar ratio of the resolving agent. Often, using a slight excess or a sub-stoichiometric amount can improve selectivity. |
| The crystallization process is too rapid, leading to inclusion of the undesired diastereomer. | Optimize the cooling rate and agitation during crystallization to promote selective precipitation. | |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Change to a less polar solvent or a solvent mixture to decrease solubility. Increase the concentration of the reactants. |
| Formation of a stable solid solution or eutectic mixture. | Experiment with different resolving agents or consider alternative resolution techniques like chiral chromatography. | |
| Inconsistent results between batches. | Variations in the stoichiometry of the reactants. | Ensure accurate weighing and dispensing of both the racemic compound and the resolving agent. |
| Fluctuations in temperature or cooling profiles. | Use a temperature-controlled reactor to maintain consistent experimental conditions. |
Data Presentation
Table 1: Effect of Molar Ratio of (R)-(-)-Mandelic Acid on the Resolution of (±)-1-Phenylethanamine
| Molar Ratio (Mandelic Acid : Amine) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered (S)-Amine (%) |
| 0.5 : 1 | 35 | 98 |
| 0.8 : 1 | 42 | 95 |
| 1.0 : 1 | 48 | 90 |
| 1.2 : 1 | 51 | 82 |
| 1.5 : 1 | 53 | 75 |
Table 2: Influence of Resolving Agent Equivalents on the Yield and Optical Purity of Resolved Ibuprofen
| Equivalents of (S)-(-)-α-Methylbenzylamine | Yield of (S,S)-Diastereomeric Salt (%) | Optical Purity of (S)-Ibuprofen (%) |
| 0.4 | 28 | 99.2 |
| 0.5 | 38 | 98.5 |
| 0.6 | 45 | 97.1 |
| 1.0 | 55 | 88.9 |
Experimental Protocols
Protocol: Determination of the Optimal Molar Ratio for Diastereomeric Salt Crystallization
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a suitable solvent at a known concentration.
-
Prepare a stock solution of the chiral resolving agent in the same solvent at a known concentration.
-
-
Screening of Molar Ratios:
-
In a series of crystallization vessels, add a fixed amount of the racemic compound stock solution.
-
To each vessel, add a varying amount of the resolving agent stock solution to achieve the desired molar ratios (e.g., 0.5, 0.6, 0.7, 0.8, 0.9, 1.0, 1.1, 1.2 equivalents).
-
Ensure the total volume in each vessel is the same by adding an appropriate amount of the pure solvent.
-
-
Crystallization:
-
Heat the solutions gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature or a sub-ambient temperature, with or without stirring, depending on the established crystallization protocol.
-
If no spontaneous crystallization occurs, induce it by seeding with a small crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a predetermined amount of time.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals and determine the yield.
-
Liberate the enantiomer from the diastereomeric salt by treatment with an acid or base.
-
Determine the enantiomeric excess of the recovered enantiomer using a suitable analytical technique (e.g., chiral HPLC, GC, or polarimetry).
-
-
Optimization:
-
Plot the yield and enantiomeric excess as a function of the molar ratio of the resolving agent.
-
Identify the molar ratio that provides the best balance of high yield and high enantiomeric excess.
-
Mandatory Visualization
Caption: Workflow for screening and optimizing the molar ratio of a resolving agent.
Caption: Relationship between molar ratio and resolution outcome.
References
Enhancing the stability of (+)-4'-Fluorotartranilic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stability of (+)-4'-Fluorotartranilic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound contains three main functional groups that can be susceptible to degradation under various reaction conditions:
-
Anilide Linkage: Prone to hydrolysis under both acidic and basic conditions.
-
α-Hydroxy Carboxylic Acid Moiety: Susceptible to oxidative decarboxylation and racemization at the chiral centers.
-
Fluorinated Aromatic Ring: While the carbon-fluorine bond is generally strong, the fluorine atom can activate the ring to certain nucleophilic reactions.
Q2: How does pH affect the stability of the anilide bond in my compound?
A2: The anilide bond in this compound is susceptible to hydrolysis across a wide pH range. Both acidic and basic conditions can catalyze the cleavage of the amide bond, yielding 4-fluoroaniline and tartaric acid. The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly at pH extremes. For instance, studies on similar anilides show that the rate of hydrolysis is influenced by the concentration of both acid and base catalysts.[1]
Q3: Can the stereochemistry of the tartaric acid portion of the molecule be compromised during a reaction?
A3: Yes, the chiral centers of the tartaric acid moiety can be susceptible to racemization, particularly under basic conditions.[2] Heating an optically active tartaric acid in an alkaline solution is a known method for racemization.[3][4] This occurs via the deprotonation of the α-hydroxyl group, which can lead to a loss of stereochemical integrity.
Q4: What is oxidative decarboxylation and how can I prevent it?
A4: Oxidative decarboxylation is a degradation pathway for α-hydroxy acids, which can be initiated by oxidizing agents. This process can lead to the loss of a carboxyl group as carbon dioxide and the formation of smaller molecular fragments. To prevent this, it is crucial to avoid strong oxidizing agents in your reaction mixture. If oxidation is a suspected side reaction, the addition of antioxidants can be beneficial.
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Anilide Bond
Symptoms:
-
Presence of 4-fluoroaniline or tartaric acid in the reaction mixture, confirmed by techniques like LC-MS or NMR.
-
Lower than expected yield of the desired product.
Troubleshooting Steps:
-
pH Control:
-
Diagnosis: Measure the pH of your reaction mixture. Extreme acidic or basic conditions are likely culprits.
-
Solution: Adjust the pH to a neutral range (pH 6-8) if your reaction chemistry allows. Use a suitable buffer system to maintain the pH.[5]
-
-
Temperature Management:
-
Diagnosis: High reaction temperatures can accelerate hydrolysis.
-
Solution: Attempt the reaction at a lower temperature. Even a modest reduction can significantly decrease the rate of hydrolysis.
-
-
Protecting Groups:
-
Diagnosis: If pH and temperature control are not feasible, the functional groups may require protection.
-
Solution: Protect the carboxylic acid functional groups as esters (e.g., methyl or benzyl esters) to prevent their participation in acid-base catalysis that could promote hydrolysis.[2] The anilide nitrogen itself is less commonly protected but can be if necessary.
-
Caption: Troubleshooting workflow for anilide bond hydrolysis.
Issue 2: Loss of Stereochemical Purity (Racemization)
Symptoms:
-
Broadening or splitting of chiral HPLC peaks.
-
Changes in optical rotation measurements.
-
Complex NMR spectra indicating the presence of diastereomers in subsequent reaction steps.
Troubleshooting Steps:
-
Avoid Basic Conditions:
-
Diagnosis: Racemization of the tartaric acid moiety is often catalyzed by bases.
-
Solution: If possible, conduct the reaction under neutral or acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain the lowest possible temperature.
-
-
Protect Hydroxyl Groups:
-
Diagnosis: The α-hydroxyl groups are key to the racemization mechanism.
-
Solution: Protect the hydroxyl groups of the tartaric acid moiety, for example, as acetals or silyl ethers. This will prevent deprotonation and subsequent racemization.
-
Issue 3: Suspected Oxidative Degradation
Symptoms:
-
Formation of colored byproducts.
-
Gas evolution (CO2 from decarboxylation).
-
Presence of unexpected, smaller molecular weight fragments in mass spectrometry analysis.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Diagnosis: The reaction may be sensitive to atmospheric oxygen.
-
Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
-
Use of Antioxidants:
Caption: Potential degradation pathways for this compound.
Quantitative Data on Stability
Table 1: Influence of Catalyst Concentration on the Hydrolysis of Acetanilide in Water at 65°C
| H₂SO₄ Concentration (N) | Velocity Constant (k) |
| 0.25 | 0.000106 |
| 0.50 | 0.000247 |
| 1.00 | 0.000613 |
| 2.00 | 0.001000 |
Data adapted from a study on the hydrolysis of anilides, demonstrating the acceleration of hydrolysis with increasing acid concentration.
Table 2: Temperature-Dependent Rate Constants for the Reaction of Tartaric Acid Species with Hydroxyl Radicals
| Tartaric Acid Species | Arrhenius Expression (L mol⁻¹ s⁻¹) |
| Fully Protonated (H₂A) | (3.3 ± 0.1) × 10¹⁰ exp[(-1350 ± 110 K)/T] |
| Mono-anion (HA⁻) | (3.6 ± 0.1) × 10¹⁰ exp[(-580 ± 110 K)/T] |
| Di-anion (A²⁻) | (3.3 ± 0.1) × 10¹⁰ exp[(-1190 ± 170 K)/T] |
Data from a study on the oxidation of tartaric acid, indicating that reactivity with oxidative species is dependent on both temperature and pH (which governs the protonation state).[8]
Experimental Protocols
Protocol 1: Protection of Carboxylic Acid Groups via Methyl Esterification
This protocol describes a general method to protect the carboxylic acid groups of this compound to enhance its stability against base-catalyzed hydrolysis and racemization.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or an acidic catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Dissolve this compound in an excess of anhydrous methanol under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the dimethyl ester of this compound.
Protocol 2: In-situ Reaction Stabilization with an Antioxidant
This protocol provides a method for minimizing oxidative degradation during a reaction by incorporating an antioxidant.
Materials:
-
Reaction solvent (deoxygenated)
-
This compound
-
Reagents for the primary reaction
-
Butylated hydroxytoluene (BHT) or another suitable antioxidant
Procedure:
-
Set up the reaction vessel under an inert atmosphere (nitrogen or argon).
-
Use a solvent that has been deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
To the reaction vessel, add the deoxygenated solvent, this compound, and other reactants.
-
Add a catalytic amount of BHT (typically 0.1-1 mol%).
-
Proceed with the intended reaction under an inert atmosphere.
-
Monitor the reaction for the formation of degradation products alongside the desired product. The antioxidant can be removed during standard workup and purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. US3953504A - Racemization of optically active tartaric acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 6. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature- and pH- Dependent OH Radical Reaction Kinetics of Tartaric and Mucic Acids in the Aqueous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for Amines: Alternatives to (+)-4'-Fluorotartranilic Acid
For researchers, scientists, and drug development professionals, the efficient resolution of racemic amines is a critical step in the synthesis of enantiomerically pure compounds. While (+)-4'-Fluorotartranilic acid is a known resolving agent, a variety of other chiral acids are commercially available and may offer advantages in terms of cost, efficiency, and availability for specific amine substrates. This guide provides an objective comparison of common alternatives, including tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid, supported by experimental data and detailed protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Enantiomers have identical physical properties, making them difficult to separate. However, the resulting diastereomers are not mirror images and thus possess different physical properties, most notably solubility in a given solvent. This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.
Comparative Performance of Chiral Resolving Agents
The selection of an optimal resolving agent is often empirical and depends on the specific amine being resolved. The ideal agent will form well-defined, crystalline salts with a significant difference in the solubility of the two diastereomers, leading to high yield and enantiomeric excess (e.e.) of the desired enantiomer.
Below is a comparison of the performance of several common chiral resolving agents for the resolution of 1-phenylethylamine, a frequently used model substrate.
Data Presentation: Resolution of (±)-1-Phenylethylamine
| Resolving Agent | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Solvent | Reference |
| (+)-Tartaric Acid | (S)-(-)-1-phenylethylamine | ~65% (of the salt) | High (qualitative) | Methanol | [1][2] |
| (-)-Mandelic Acid | (+)-1-phenylethylamine | 75-80% | >95% | Water/Acetic Acid | [3] |
| (+)-10-Camphorsulfonic Acid | (S)-amine | High (qualitative) | >99.5% | Isopropyl acetate/Acetonitrile | [4] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical experimental conditions. Yields and e.e. can vary significantly with changes in solvent, temperature, and stoichiometry.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of racemic amines. The following are representative protocols for the use of tartaric acid, mandelic acid, and camphorsulfonic acid.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid[1][5]
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol, gently heating if necessary. Cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the warm solution. The mixture will become warm.
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for a period to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in 20 mL of water. Slowly add 3-4 mL of 50% NaOH solution until the salt completely dissolves and the solution is strongly basic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine. The e.e. can be determined by polarimetry, comparing the observed specific rotation to the literature value for the pure enantiomer.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (-)-Mandelic Acid[3]
Materials:
-
(±)-1-Phenylethylamine
-
(-)-Mandelic acid
-
Water
-
Acetic acid
-
Toluene
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Salt Formation: Add the racemic (±)-1-phenylethylamine to a solution of water and acetic acid. To this mixture, add a solution of (-)-mandelic acid. The reaction is exothermic.
-
Crystallization: The mixture can be gently heated to obtain a clear solution. Then, the solution is slowly cooled to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: The crystallized salt is collected by filtration and washed with water.
-
Liberation of the Free Amine: The salt is treated with a sodium hydroxide solution to liberate the free amine.
-
Extraction: The liberated amine is extracted with toluene.
-
Purification: The toluene extract is subjected to vacuum distillation to recover the enantiomerically pure amine.
-
Analysis: The yield and enantiomeric purity of the D(+)-phenethylamine are determined. The overall yield is reported to be in the range of 75-80%, with an enantiomeric purity typically above 95%.[3]
Protocol 3: Resolution of a Racemic Amine with (+)-10-Camphorsulfonic Acid[4]
Materials:
-
Racemic amine
-
(+)-10-Camphorsulfonic acid (CSA)
-
Appropriate organic solvent (e.g., isopropyl acetate, acetonitrile)
-
Base (for liberation of the free amine)
-
Organic solvent for extraction
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable organic solvent such as isopropyl acetate. Add a solution of 0.5 equivalents of (+)-10-camphorsulfonic acid in a solvent like acetonitrile.
-
Crystallization: Seeding the solution with pre-existing crystals of the desired diastereomeric salt can initiate crystallization. The mixture is stirred to allow for complete crystallization of the less soluble salt.
-
Isolation of the Diastereomeric Salt: The diastereomeric salt is isolated by filtration. For a specific 3-amino-diazepin-2-one, this method resulted in a product with greater than 99.5% enantiomeric purity.[4]
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to regenerate the free amine.
-
Extraction and Purification: The liberated amine is extracted with an organic solvent and purified.
-
Analysis: The yield and enantiomeric excess of the resolved amine are determined.
Mandatory Visualizations
The following diagrams illustrate the general workflow and logical relationships in chiral amine resolution.
Caption: Experimental workflow for chiral resolution of an amine via diastereomeric salt formation.
Caption: Logical relationship for selecting and evaluating a chiral resolving agent for amine resolution.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. ukessays.com [ukessays.com]
- 3. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
A Researcher's Guide to Chiral Derivatizing Agents for NMR-Based Enantiomeric Purity Validation
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical checkpoint in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a chiral derivatizing agent (CDA), offers a powerful and reliable method for this validation. This guide provides an objective comparison of common CDAs, supported by experimental data and detailed protocols, to assist in selecting the most suitable agent for your analytical needs.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy, as they exhibit identical chemical shifts. Chiral derivatizing agents are enantiomerically pure compounds that react with the enantiomeric mixture of an analyte to form a new pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, leading to different chemical shifts (Δδ) in their NMR spectra.[1][2] The ratio of the integrated signals corresponding to each diastereomer directly reflects the enantiomeric excess (ee) of the original sample.
Comparison of Common Chiral Derivatizing Agents
The choice of a chiral derivatizing agent depends on the functional group of the analyte (e.g., alcohol, amine, carboxylic acid), the desired resolution of the NMR signals, and the reaction conditions. Below is a comparison of some widely used CDAs.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Typical Δδ (ppm) in ¹H NMR | Key Advantages |
| (R)- or (S)-Mosher's Acid (MTPA) | Alcohols, Amines | 0.01 - 0.2 | Well-established method, often provides good signal separation, useful for absolute configuration determination.[3][4] |
| Pirkle's Alcohol | Acts as a Chiral Solvating Agent (CSA) for various analytes | Variable, depends on interaction | No covalent derivatization required, sample can be recovered.[5][6] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Primary Alcohols | Reported to be superior to MTPA in some cases | Can provide larger chemical shift differences than MTPA.[2][7] |
| Coumarin-based CDAs | Carboxylic Acids | 0.009 - 0.024 (for coumarin H-3 proton) | Stable crystalline solids, distinct singlet in a less crowded region of the ¹H NMR spectrum.[8] |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Not explicitly quantified in the search results | Reacts to form diastereomeric carbamates. |
| BINOL-based Amino Alcohol | Carboxylic Acids | Up to 0.641 | Excellent enantiodifferentiation for carboxylic acids.[9] |
Note: The chemical shift difference (Δδ) is highly dependent on the specific analyte, the solvent, and the NMR spectrometer's field strength. The values presented are indicative and may vary.
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining reliable and reproducible results. Below are protocols for some of the most common chiral derivatizing agents.
Protocol 1: Enantiomeric Purity Determination of a Chiral Alcohol using Mosher's Acid (MTPA)
This protocol is adapted from established methods for Mosher's ester analysis.[4][10]
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of CDCl₃.
-
Add 1-2 drops of anhydrous pyridine.
-
Add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently shake to mix the reactants. The reaction is typically fast and proceeds at room temperature.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the alcohol.
-
For determining enantiomeric excess, integrate the corresponding signals for the two diastereomers in one of the spectra. The ratio of the integrals gives the ratio of the enantiomers.
-
For determining absolute configuration, compare the chemical shifts of corresponding protons in the (R)- and (S)-MTPA ester spectra (Δδ = δS - δR).
-
Protocol 2: Enantiomeric Purity Determination of a Chiral Primary Amine using a Three-Component System
This protocol utilizes the condensation reaction between an amine, 2-formylphenylboronic acid, and an enantiopure BINOL derivative.
Materials:
-
Chiral primary amine sample
-
2-Formylphenylboronic acid
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral primary amine (1.0 equivalent), 2-formylphenylboronic acid (1.0 equivalent), and (S)-BINOL (1.0 equivalent) in approximately 0.6 mL of CDCl₃.
-
-
Reaction:
-
Cap the NMR tube and shake for a few minutes at room temperature to allow for the formation of the diastereomeric iminoboronate esters.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify well-resolved signals corresponding to the diastereomeric products.
-
Integrate these distinct signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting amine.
-
Protocol 3: Enantiomeric Purity Determination of a Chiral Carboxylic Acid using a Coumarin-based CDA
This protocol is based on the use of novel coumarin-containing chiral derivatizing agents.[8]
Materials:
-
Chiral carboxylic acid sample
-
(S)-4-(3-aminopyrrolidin-1-yl)coumarin (or a similar coumarin-based CDA)
-
Coupling agent (e.g., DCC or EDC)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Derivatization:
-
In a small vial, dissolve the chiral carboxylic acid (1.0 equivalent) and the coumarin-based CDA (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Add the coupling agent (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the crude diastereomeric amides.
-
-
NMR Analysis:
-
Dissolve a small amount of the crude product in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Locate the sharp singlet signal for the proton on the C-3 position of the coumarin ring for both diastereomers.
-
Integrate these two singlets to determine the diastereomeric ratio, and thus the enantiomeric excess of the carboxylic acid.
-
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows described in this guide.
Caption: Principle of Enantiomeric Purity Determination using a Chiral Derivatizing Agent.
Caption: General experimental workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide: HPLC vs. SFC for Enantiomer Resolution
For researchers, scientists, and drug development professionals, the precise separation of enantiomers is a cornerstone of modern pharmaceutical development. The distinct pharmacological and toxicological profiles of stereoisomers demand robust analytical techniques to ensure drug safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in speed and sustainability.[2]
This guide provides an objective, data-driven comparison of HPLC and SFC for the analysis of resolved enantiomers, empowering you to select the optimal technique for your analytical challenges.
Principles of Separation: A Tale of Two Phases
Both HPLC and SFC rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[] The key distinction lies in the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): In normal-phase chiral HPLC, a non-polar liquid mobile phase, such as hexane mixed with an alcohol like isopropanol or ethanol, is used.[4] The separation is governed by the varying adsorption and desorption of the enantiomers on the polar CSP.
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[][5] Supercritical CO₂ exists in a state above its critical temperature and pressure, exhibiting properties of both a liquid and a gas.[5] Organic modifiers, or co-solvents (typically alcohols like methanol), are added to the CO₂ to modulate the mobile phase's polarity and solvating power.[][5] The low viscosity and high diffusivity of the supercritical mobile phase are central to SFC's performance advantages.[6]
Head-to-Head Comparison: Performance and Practicality
The choice between HPLC and SFC often hinges on priorities such as analysis speed, environmental impact, and cost. SFC has gained significant traction in pharmaceutical labs, particularly for preparative and high-throughput screening, due to several inherent advantages over traditional normal-phase HPLC.[7][8]
Key Performance Metrics
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Analysis Speed | Significantly Faster. The low viscosity of supercritical CO₂ allows for 3-5 times higher flow rates than HPLC without a major loss of efficiency or increase in backpressure.[7][9] | Slower. Higher viscosity of liquid mobile phases limits flow rates to maintain optimal resolution. |
| Resolution (Rs) | Often comparable or better. Can achieve high resolution in shorter times. In some cases, SFC shows better enantioselectivity.[1][10] | Excellent resolution is achievable, but often requires longer run times.[1] |
| Column Equilibration | Very Fast. Rapid equilibration between gradient runs significantly reduces cycle times.[6][7] | Slower. Requires more time for the column to re-equilibrate with the mobile phase, especially in gradient elution. |
| Solvent Consumption | Drastically Lower. The primary mobile phase is CO₂, with only a small percentage of organic modifier (10-20% of that used in HPLC).[][9] | High. Utilizes large volumes of organic solvents like hexane, which are costly and have significant environmental and health impacts. |
| Environmental Impact | "Green" Technique. CO₂ is non-toxic, non-flammable, and can be recycled.[5][6] Reduces hazardous waste generation.[10] | Higher Environmental Footprint. Use of toxic and flammable organic solvents requires costly disposal procedures. |
| Operating Cost | Lower (Operational). Reduced solvent purchase and waste disposal costs are significant advantages, especially for preparative scale work.[10][11] | Higher (Operational). Dominated by the cost of high-purity organic solvents and their disposal. |
| Product Recovery | Easier and Faster. CO₂ is easily evaporated post-collection, simplifying the recovery of purified enantiomers.[6][9] | More Time-Consuming. Requires evaporation of large volumes of organic solvents. |
Experimental Protocols: A Representative Example
To illustrate the practical application of these techniques, below are representative protocols for the chiral separation of a model compound, Warfarin, a common anticoagulant drug.
Chiral HPLC Protocol
-
Chromatographic System: Standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose derivative).
-
Mobile Phase: Hexane / Ethanol / Acetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Chiral SFC Protocol
-
Chromatographic System: Analytical SFC system with a CO₂ pump, modifier pump, automated back pressure regulator (BPR), column oven, and a PDA detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose derivative).
-
Mobile Phase: Supercritical CO₂ / (Acetonitrile/Ethanol 1:1 v/v) gradient.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 15 MPa.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
A study using an integrated LC/SFC system found that for Warfarin, the optimal enantiomeric separation (Rs = 3.78) was achieved using SFC with a CHIRALPAK IA column.[1]
Visualizing the Workflow
The fundamental workflows for HPLC and SFC share common steps, but differ in the handling of the mobile phase.
Caption: Comparative workflows for HPLC and SFC enantiomer analysis.
Logical Decision Framework
Choosing the right technology involves balancing several factors. SFC often presents a compelling case when speed and sustainability are key drivers.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. selvita.com [selvita.com]
- 7. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of HPLC and SFC Chiral Method Development Screening ...: Ingenta Connect [ingentaconnect.com]
A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis of Leading Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolution strategy is a critical decision that impacts development timelines, production costs, and the final purity of enantiomeric compounds. This guide provides an objective comparison of three leading chiral resolution methods: classical resolution via diastereomeric crystallization, enzymatic resolution, and chiral chromatography. Supported by experimental data, detailed methodologies, and cost considerations, this analysis aims to equip you with the necessary information to make an informed decision for your specific needs.
Comparative Performance of Chiral Resolution Methods
The efficiency of a chiral resolution technique is primarily evaluated by its ability to selectively isolate one enantiomer from a racemic mixture, which is quantified by the enantiomeric excess (ee%) and the overall yield of the desired product. The following tables summarize experimental data for the resolution of common pharmaceutical compounds using different methods.
Diastereomeric Crystallization Performance
This classical method involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These salts, having different physical properties, can then be separated by crystallization.
| Racemic Compound | Chiral Resolving Agent | Yield of Desired Enantiomer | Enantiomeric Excess (ee%) |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | 53% (of diastereomeric salt) | >80% (of S-ibuprofen)[1] |
| Ibuprofen | R-(+)-α-methylbenzylamine | 2.4% (overall yield of R-ibuprofen) | >99.97%[2][3] |
Enzymatic Resolution Performance
Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
| Racemic Compound | Enzyme | Yield of Desired Enantiomer | Enantiomeric Excess (ee%) |
| Profens (general) | Candida antarctica Lipase B (Novozym 435) | Approaching 50% (theoretical max) | High (up to >99%)[4][5] |
| (R,S)-Flurbiprofen methyl ester | Candida antarctica Lipase B (Novozym 435) | 35.7% conversion | 96.3% (of product)[6] |
Chiral Chromatography Performance
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), employs a chiral stationary phase (CSP) to differentially interact with and separate enantiomers.
| Racemic Compound | Method | Chiral Stationary Phase (CSP) | Yield of Desired Enantiomer | Enantiomeric Excess (ee%) |
| Ibuprofen | Prep SFC | Chiralpak AZ-H® | 77.6% (S-form) | 99.3%[7] |
| Ibuprofen | Prep SFC | Chiralcel OX-H® | 80.0% (R-form) | 95.1%[7] |
| Warfarin | HPLC | Daicel CHIRALPAK® IG | High Resolution Separation | Not Quantified[8] |
| Warfarin & Metabolites | UPC²-MS | ACQUITY UPC² Trefoil™ CEL1 | High Resolution Separation | Not Quantified[9] |
Cost-Benefit Analysis
The economic viability of a chiral resolution method is a crucial factor in its selection, particularly for large-scale production. This analysis considers the costs of key consumables and the overall efficiency of each method.
| Method | Key Cost Drivers | Typical Cost Range | Benefits | Drawbacks |
| Diastereomeric Crystallization | Chiral resolving agent, solvents, multiple crystallization steps. | Resolving agents vary widely (e.g., Dibenzoyl-L-tartaric acid: ~$100/kg)[10]. | Well-established, scalable, and often cost-effective for large volumes.[11] | Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric amounts of resolving agent, can be time-consuming to develop. |
| Enzymatic Resolution | Enzyme, acyl donor/acceptor, solvent. | Industrial lipases can range from approximately $13/kg to over $40/kg depending on activity and supplier. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"), potential for enzyme recycling. | Limited to a theoretical yield of 50% (unless coupled with dynamic kinetic resolution), enzyme stability and substrate scope can be limitations. |
| Chiral Chromatography (HPLC/SFC) | Chiral stationary phase (column), solvents (especially for HPLC), initial equipment investment. | Analytical chiral columns can cost around €2000[12]. Preparative columns are significantly more expensive. | High resolution and purity, rapid method development, applicable to a wide range of compounds, high recovery of both enantiomers. | High cost of chiral stationary phases, can be solvent-intensive (especially HPLC), scalability can be a challenge for very large quantities.[11] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each of the described chiral resolution methods.
Caption: Workflow for Diastereomeric Crystallization.
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for Chiral Chromatography.
Detailed Experimental Protocols
Reproducible and detailed methodologies are crucial for the successful implementation of any chiral separation technique. The following are representative protocols for each of the discussed methods.
Protocol 1: Diastereomeric Crystallization of Racemic Ibuprofen
This protocol outlines a general procedure for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.[1]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Methanol
-
Water
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve racemic ibuprofen, S-MBA, and KOH in a 1:0.5:0.5 molar ratio in water. Stir the mixture to facilitate the formation of the diastereomeric salts.
-
Crystallization: Add ethyl acetate to the aqueous solution. The diastereomeric salt of S-ibuprofen with S-MBA will preferentially crystallize. Cool the mixture from 70°C to 25°C to maximize the yield of the crystals.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Liberation of S-Ibuprofen: Dissolve the collected diastereomeric salt crystals in methanol. Add water as an anti-solvent to precipitate the S-enriched ibuprofen. The addition rate of the anti-solvent should be controlled to optimize crystal size and purity.
-
Analysis: Determine the yield and enantiomeric excess of the S-ibuprofen using chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol provides a general guideline for the kinetic resolution of a racemic amine using an immobilized lipase.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., hexane)
Procedure:
-
Reaction Setup: To a reaction vessel, add the racemic amine, immobilized lipase, and the acyl donor in an appropriate organic solvent.
-
Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation. The lipase will selectively acylate one enantiomer of the amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard techniques such as column chromatography or acid-base extraction.
-
Analysis: Determine the yield and enantiomeric excess of both the recovered unreacted amine and the product.
Protocol 3: Chiral SFC Separation of Racemic Ibuprofen
This protocol outlines a preparative supercritical fluid chromatography method for the separation of ibuprofen enantiomers.[7]
Materials:
-
Racemic ibuprofen
-
Methanol (HPLC grade)
-
Isopropylamine (MIPA)
-
High-purity carbon dioxide
Procedure:
-
Sample Preparation: Dissolve the racemic ibuprofen in methanol to a concentration of 25 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AZ-H® or Chiralcel OX-H®
-
Mobile Phase: Supercritical CO₂ with a modifier of 0.2% MIPA in methanol.
-
Flow Rate: Optimized for preparative scale.
-
Back Pressure: Maintained at an optimal level for supercritical conditions.
-
Detection: UV at 220 nm.
-
-
Injection and Separation: Inject the sample onto the equilibrated SFC system. The enantiomers will be separated based on their differential retention on the chiral stationary phase.
-
Fraction Collection: Collect the fractions corresponding to the R- and S-enantiomers as they elute from the column.
-
Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. Determine the yield and enantiomeric excess of each enantiomer by analytical chiral HPLC or SFC.
Conclusion
The choice between diastereomeric crystallization, enzymatic resolution, and chiral chromatography is a multifaceted decision that depends on the specific requirements of the project.
-
Diastereomeric crystallization remains a robust and cost-effective method for large-scale production, particularly when a suitable and inexpensive resolving agent is available.
-
Enzymatic resolution offers a green and highly selective alternative, which is becoming increasingly attractive as the cost of enzymes decreases and their stability improves.
-
Chiral chromatography , especially SFC, provides a rapid and highly efficient method for obtaining pure enantiomers, making it ideal for research, process development, and the production of high-value compounds where the cost of the chiral stationary phase is justified by the speed and purity achieved.
By carefully considering the performance data, cost factors, and experimental workflows presented in this guide, researchers, scientists, and drug development professionals can select the most appropriate chiral resolution strategy to meet their scientific and economic objectives.
References
- 1. advanceseng.com [advanceseng.com]
- 2. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 9. lcms.cz [lcms.cz]
- 10. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 11. Chiral switch - Wikipedia [en.wikipedia.org]
- 12. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Performance of Tartaric Acid Derivatives in Chiral Resolution
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical and often challenging step in the synthesis of optically pure compounds. Chiral resolution by diastereomeric salt formation remains a widely employed, cost-effective, and scalable method. Among the arsenal of resolving agents, derivatives of tartaric acid are particularly noteworthy for their versatility and efficacy. This guide provides an objective comparison of the performance of common tartaric acid derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable agent for a given resolution challenge.
The fundamental principle behind chiral resolution with tartaric acid derivatives lies in the reaction of a racemic mixture with an enantiomerically pure tartaric acid derivative.[1] This acid-base reaction forms a pair of diastereomeric salts.[1][2][3] Unlike enantiomers, diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][4] The less soluble diastereomer crystallizes preferentially, enabling its separation from the more soluble diastereomer which remains in the mother liquor.[1][2] Subsequently, the individual enantiomers can be recovered from the separated diastereomeric salts.[2][4]
Comparative Performance of Tartaric Acid Derivatives
The success and efficiency of a chiral resolution are primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of the resolving agent is crucial and often requires empirical screening, as its effectiveness is highly dependent on the specific racemic compound being resolved.[1][5][6] Below is a summary of the performance of various tartaric acid derivatives in the resolution of different racemic compounds.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol-Water | - | ~10% higher than D-DBTA and D-DTTA | [7][8] |
| Dibenzoyl tartaric acid (D-DBTA) | Ethanol-Water | - | - | [7][8] | |
| Di-p-toluoyl tartaric acid (D-DTTA) | Ethanol-Water | - | - | [7][8] | |
| N-methylamphetamine (rac-MA) | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Supercritical CO2 | - | 82.5 | [9] |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO2 | - | 57.9 | [9] | |
| 2R,3R-tartaric acid (TA) | Supercritical CO2 | - | < 5 | [9] | |
| (±)-Tramadol | di-p-toluoyl-tartaric acid (DTTA) | Methanol | High | High | [10] |
| dl-leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | - | - | 91.20 (D-enantiomer) | [11] |
| Apremilast Intermediate | (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | - | High | > 99 | [5] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.[2]
Experimental Protocols
Reproducibility in chiral resolution is contingent on detailed and consistent experimental protocols. Below are generalized methodologies for the resolution of a racemic amine using a tartaric acid derivative.
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of the solvent, temperature, and crystallization time may be necessary for different amines.[12]
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[5][6]
-
In a separate flask, dissolve the chosen tartaric acid derivative (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if required.[5][12]
-
Slowly add the resolving agent solution to the amine solution with stirring.[2][5] An exothermic reaction may be observed.[3]
2. Crystallization:
-
Allow the resulting solution to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.[12]
-
For enhanced crystal formation, the mixture can be seeded with a small crystal of the desired diastereomeric salt.[12]
-
Further cooling, for instance in an ice bath, can be employed to maximize the yield of the crystalline salt.[2][5][12]
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.[2][12]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[2][12]
-
Dry the collected crystals, for example, under vacuum.[12]
4. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.[12]
-
Add a base, such as a sodium hydroxide solution, to neutralize the tartaric acid derivative and liberate the free amine.[2][12]
-
The free amine can then be extracted using an appropriate organic solvent.[6]
5. Analysis:
-
Determine the yield of the resolved amine.
-
The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[2][6][12]
Visualizing the Process
To better illustrate the workflow and the underlying principles of chiral resolution, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: (+)-4'-Fluorotartranilic Acid vs. Mandelic Acid Derivatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate chiral resolving agents and the study of biologically active molecules are critical endeavors in pharmaceutical and chemical research. This guide provides an objective comparison of the efficacy of (+)-4'-Fluorotartranilic acid and mandelic acid derivatives, focusing on their application in chiral resolution and their potential biological activities. This comparison is supported by available experimental data and generalized protocols to inform researchers in making strategic decisions for their specific applications.
Section 1: Efficacy in Chiral Resolution
The primary application for both tartranilic acid derivatives and mandelic acid is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The efficiency of a resolving agent is paramount for achieving high yields and enantiomeric purity of the target molecule.
Data Presentation: Chiral Resolution Performance
The choice of a chiral resolving agent is often specific to the substrate being resolved. While direct, side-by-side comparative studies under identical conditions for this compound and mandelic acid derivatives are not extensively available in peer-reviewed literature, we can compile representative data to illustrate their potential efficacy.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Resolved Substrate |
| Tartranilic Acid Derivatives | |||
| (+)-4'-Chlorotartranilic acid | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | High (qualitative) | >99% |
| Mandelic Acid Derivatives | |||
| (S)-Mandelic acid | (±)-1-Phenylethylamine | 75-80%[1] | >95%[1] |
| D-(-)-Mandelic Acid | (±)-α-Phenylethylamine | High (qualitative) | High (implied) |
Note: The data for (+)-4'-chlorotartranilic acid is derived from a patent and suggests high efficiency for the specific amine. The performance of this compound is expected to be in a similar range for analogous substrates. The efficacy of any resolving agent is highly dependent on experimental conditions such as solvent, temperature, and stoichiometry.
Experimental Protocols: Chiral Resolution via Diastereomeric Salt Formation
Detailed methodologies are crucial for reproducible results in chiral resolution. Below are generalized protocols for the use of tartranilic acid derivatives and mandelic acid in the resolution of racemic amines.
Protocol 1: Chiral Resolution using a Tartranilic Acid Derivative (e.g., this compound)
This protocol is a generalized procedure based on the principles of diastereomeric salt formation.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or aqueous mixtures).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
For maximum yield, the flask may be further cooled in an ice bath or refrigerator for a defined period.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
The diastereomeric purity can be enhanced by recrystallization from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine, liberating it from the tartranilate salt.
-
Extract the free amine using an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
Protocol 2: Chiral Resolution using a Mandelic Acid Derivative
This protocol is a widely practiced method for the resolution of racemic amines.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, isopropanol).
-
In a separate container, dissolve 0.5 to 1.0 equivalent of the chosen mandelic acid enantiomer in the same solvent, with gentle warming if required.
-
Combine the two solutions with stirring.
-
-
Crystallization:
-
Allow the solution to cool gradually to room temperature. The formation of crystals of the less soluble diastereomeric salt is expected.
-
The cooling process can be extended by placing the mixture in a cold bath to improve the crystallization yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the collected salt with a small portion of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water.
-
Add a stoichiometric amount of a base (e.g., NaOH, K₂CO₃) to neutralize the mandelic acid and free the amine.
-
Extract the liberated amine with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under vacuum.
-
-
Analysis:
-
The enantiomeric purity of the obtained amine is determined by chiral HPLC or other suitable analytical methods.
-
Mandatory Visualization: Chiral Resolution Workflow
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Section 2: Comparative Biological Activity
While the primary application discussed is chiral resolution, the inherent chemical structures of this compound and mandelic acid derivatives suggest potential for biological activity.
Insights from Structural Features
-
Mandelic Acid Derivatives: Mandelic acid, an alpha-hydroxy acid, and its derivatives are known for their antimicrobial properties.[2] They are used in dermatological applications for treating conditions like acne.[3] Some mandelic acid derivatives have also been investigated for their antifungal and anticancer activities.[4][5]
-
This compound: The introduction of a fluorine atom into an organic molecule can significantly alter its biological properties. Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modify lipophilicity, potentially leading to improved pharmacological activity. While specific studies on the biological effects of this compound are limited, the presence of the fluorophenyl group suggests that it could exhibit interesting biological activities, such as antimicrobial or cytotoxic effects, which are commonly observed in other fluorinated aromatic compounds. The tartaric acid moiety itself is a well-known, naturally occurring compound.
Data Presentation: Biological Activity (Hypothetical Comparison)
Direct comparative biological data is scarce. The following table provides a conceptual comparison based on the known activities of related compounds.
| Biological Activity | Mandelic Acid Derivatives | This compound (Projected) |
| Antimicrobial | Demonstrated activity against various bacteria and fungi.[2] | Potential for enhanced antimicrobial activity due to the presence of fluorine. |
| Cytotoxicity | Some derivatives have shown cytotoxic effects against cancer cell lines.[4] | The fluorine substituent may modulate cytotoxicity, potentially increasing it. |
Experimental Protocols: Assessing Biological Activity
Standard in vitro assays can be employed to evaluate and compare the biological efficacy of these compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity
This protocol is a standard method for assessing antimicrobial efficacy.
-
Preparation of Inoculum:
-
Culture the desired bacterial or fungal strain in an appropriate broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and the mandelic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 4: MTT Assay for Cytotoxicity
This is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture:
-
Seed cancer cells or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and the mandelic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Mandatory Visualization: Hypothetical Signaling Pathway Inhibition
While the precise mechanisms of action for this compound are not yet elucidated, a hypothetical pathway diagram can illustrate a potential mode of action for a novel bioactive compound.
Caption: Hypothetical inhibition of a kinase in a cell proliferation pathway.
Conclusion
Both this compound and mandelic acid derivatives are valuable tools for researchers, particularly in the realm of chiral resolution. Mandelic acid and its derivatives are well-established, with a significant body of literature supporting their efficacy. Tartranilic acid derivatives, including the fluorinated analogue, represent a promising class of resolving agents, with evidence suggesting high efficiency in specific applications.
The choice between these compounds will ultimately depend on the specific racemic substrate to be resolved, with empirical screening often being the most effective approach to identify the optimal resolving agent and conditions. Furthermore, the potential for biological activity, particularly with the introduction of a fluorine atom in this compound, warrants further investigation and may open new avenues for its application in drug discovery and development. The experimental protocols provided herein offer a starting point for the systematic evaluation of these compounds in both chiral resolution and biological assays.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Configuration of Resolved Enantiomers
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. By presenting detailed experimental protocols, quantitative comparisons, and logical workflows, this document serves as a practical resource for selecting and cross-validating the most appropriate methods for your research needs.
At a Glance: Comparing Key Methodologies
The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for the most common techniques.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. |
| Sample Requirement | High-quality single crystal (can be challenging for oils or amorphous solids).[1] | 2-15 mg of sample (recoverable), can be a neat liquid, oil, or solution.[2] | Requires a chromophore that absorbs in the UV-Vis range. | Requires a functional group (e.g., -OH, -NH2) that can react with the chiral derivatizing agent.[3][4][5] |
| Analysis Time | Days to weeks (including crystal growth). | 1-12 hours for data acquisition, plus computational time (hours to days). | Typically rapid data acquisition (minutes to hours), plus computational time if needed. | 4-6 hours of active effort over a 1-2 day period for sample preparation and NMR analysis.[4] |
| Success Rate | High, provided a suitable crystal is obtained. A co-crystallization technique showed an 88% success rate in obtaining crystals and 77% in yielding a high-resolution structure.[6] | High for molecules amenable to computational analysis. | Dependent on the presence and nature of the chromophore(s). | High for suitable substrates. |
| Key Advantage | Provides the definitive, unambiguous 3D structure.[7][8] | Applicable to a wide range of molecules in solution, no crystallization needed.[1][9] | High sensitivity for chromophore-containing molecules.[10] | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[11][12] |
| Key Limitation | The absolute requirement for a high-quality single crystal.[1] | Requires access to a VCD spectrometer and computational resources for spectral prediction.[2] | Limited to molecules with suitable chromophores.[10] | Requires chemical derivatization, which may not be straightforward and can introduce complications.[11][12] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This method provides a definitive determination of the absolute configuration by elucidating the three-dimensional arrangement of atoms in a crystal.[7][8]
Methodology:
-
Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded by a detector.[13] To determine the absolute configuration, it is crucial to collect data with sufficient anomalous dispersion, which is enhanced by the presence of heavy atoms (atomic number greater than oxygen) and the use of an appropriate X-ray wavelength (e.g., Cu Kα radiation).[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an electron density map. The atomic positions are refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which will be different in the presence of anomalous scattering. The Flack parameter is a commonly used metric to assess the correctness of the assigned absolute configuration; a value close to 0 indicates a high probability of the correct assignment.[14]
Caption: Workflow for determining absolute configuration using single-crystal X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it a valuable alternative when single crystals cannot be obtained.[1][9]
Methodology:
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region. A typical concentration is around 0.1 M, requiring 5-10 mg of the sample.[15]
-
Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[13]
-
Quantum Chemical Calculations:
-
Conformational Search: Perform a computational conformational search of one enantiomer of the molecule to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).[16]
-
Spectral Simulation: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[17]
-
-
Spectral Comparison: Compare the experimental VCD spectrum to the calculated spectrum of the chosen enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite of the calculated enantiomer.[18]
Caption: Workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is another chiroptical technique that can be used for absolute configuration determination, particularly for molecules containing chromophores that absorb in the UV-Vis region.[10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the chiral molecule in a suitable solvent that is transparent in the UV-Vis region of interest.
-
Data Acquisition: Record the ECD and UV-Vis absorption spectra on a CD spectrometer.
-
Quantum Chemical Calculations (Optional but Recommended):
-
Similar to VCD, perform a conformational analysis for one enantiomer.
-
Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TD-DFT).[19]
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Spectral Analysis:
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the Cotton effects (the "couplet") in the ECD spectrum can be directly related to the spatial arrangement of the chromophores, and thus the absolute configuration.[20]
-
Comparison with Calculated Spectrum: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration.[19]
-
Comparison with Known Compounds: The ECD spectrum can also be compared to the spectra of structurally similar compounds with known absolute configurations.[21]
-
Caption: Logical relationships in ECD for absolute configuration analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines.[3][4][5] It involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.[11][12]
Methodology:
-
Derivatization: React the enantiomerically enriched alcohol or amine of unknown configuration with both (R)- and (S)-MTPA chloride (or the acid with a coupling agent) in separate reactions to form the two corresponding diastereomeric Mosher esters or amides.[11]
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric products. It is crucial to unambiguously assign the proton signals for the groups on either side of the stereocenter. 2D NMR techniques (e.g., COSY, HSQC) can be helpful for this purpose.[12]
-
Data Analysis (Δδ Calculation): For each assigned proton, calculate the difference in chemical shift between the (S)- and (R)-MTPA derivatives (Δδ = δS - δR).
-
Configuration Assignment: Based on the established conformational model of the Mosher's esters/amides, the signs of the Δδ values for the protons on either side of the original stereocenter are used to assign the absolute configuration. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of Δδ with the structure of the molecule, the absolute configuration can be determined.
Caption: Signaling pathway for Mosher's method in determining absolute configuration.
Conclusion
The determination of absolute configuration is a critical aspect of modern chemistry and drug development. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, chiroptical methods like VCD and ECD, along with NMR-based techniques such as Mosher's method, provide powerful and often more accessible alternatives. The choice of method will depend on the specific characteristics of the molecule under investigation, the available resources, and the desired level of certainty. For the most critical applications, cross-validation using two or more independent methods is highly recommended to ensure an unambiguous and reliable assignment of the absolute configuration.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 9. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 10. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 17. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-âRay Diffraction (A. L. Thompson, S. F. Jenkinson & G. W. J. Fleet) – Chemical Crystallography [xtl.ox.ac.uk]
A Guide to Cross-Validation of Resolution Results with Different Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The cross-validation of analytical methods is a critical process in pharmaceutical development and manufacturing, ensuring that a validated analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques used to ensure the accuracy and reliability of resolution results. By employing different analytical techniques, researchers can build a robust data package, enhancing confidence in product quality and safety.[2]
The Importance of Orthogonal and Orthogonal Techniques
Regulatory bodies like the FDA and EMA emphasize the use of orthogonal techniques in structural comparability assessments.[2] Orthogonal methods are distinct analytical techniques that measure the same attribute using different physical or chemical principles. This approach provides a stronger foundation for claims about product consistency and biosimilarity.[2]
Three common chromatographic techniques with orthogonal selectivities are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is particularly useful for detecting and quantifying soluble aggregates and fragments of biological molecules.[3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge. It is effective for detecting and characterizing charge variants caused by modifications like C-terminal lysine truncation or deamidation.[3]
-
Reversed-Phase (RP) Chromatography: Separates molecules based on their hydrophobicity. Minor structural changes, such as oxidation, can alter a molecule's hydrophobicity, making RP chromatography a sensitive method for detecting such modifications.[3]
Comparative Analysis of Key Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the analyte, and the sample matrix.[4][5] The following tables summarize the key performance characteristics of several common analytical techniques used for impurity profiling and chiral resolution.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Detection Limit | Advantages | Limitations | Applications |
| TLC | ~0.5%[6] | Cost-effective, simple[6] | Lower sensitivity[6] | Early-stage analysis[6] |
| HPTLC | ~0.1%[6] | Higher resolution[6] | Requires specialized equipment[6] | Quantitative analysis[6] |
| HPLC | ~0.01% | High resolution and sensitivity[7] | Can be time-consuming[8] | Gold standard for impurity analysis[7] |
| GC | ~0.01% | Ideal for volatile organic impurities[7] | Not suitable for non-volatile compounds | Residual solvent analysis[7] |
| LC-MS | ~0.001%[6] | High sensitivity and specificity[6][8] | Higher cost and complexity[8] | Identification of unknown impurities[8] |
Table 2: Comparison of Analytical Techniques for Chiral Resolution
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or chiral mobile phase additive.[9] | Established and widely used, flexible modes of operation.[9] | Determination of enantiomeric purity for a wide range of compounds.[9] |
| Chiral SFC | Utilizes supercritical CO2 as the primary mobile phase with a chiral stationary phase.[9] | Faster separations, reduced organic solvent consumption, high efficiency.[9] | A powerful and environmentally friendly alternative to HPLC for chiral separations.[9] |
| Chiral CE | Addition of a chiral selector to the background electrolyte leads to different migration times for enantiomers.[9] | High efficiency, requires minimal sample and solvent.[9] | Particularly effective for the chiral separation of polar compounds.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.[5] Below are example protocols for key techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[9]
-
Flow Rate: 2-4 mL/min[9]
-
Outlet Pressure: 100-150 bar[9]
-
Column Temperature: 35-40°C[9]
-
Detection Wavelength: As determined for the specific analyte.
-
Injection Volume: 1-5 µL[9]
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.[9]
Capillary Electrophoresis (CE) for Chiral Resolution
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Phosphate buffer at a specific pH containing a chiral selector (e.g., cyclodextrins).
-
Voltage: 15-25 kV[9]
-
Capillary Temperature: 25°C[9]
-
Detection: On-capillary UV detection at the appropriate wavelength.[9]
-
Injection: Hydrodynamic or electrokinetic injection.[9]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at 0.1-1 mg/mL.[9]
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the logical steps in selecting and cross-validating analytical methods.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Recent Advances in Chiral Resolution Technologies
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical challenge. This guide provides an objective comparison of recent advancements in chiral resolution technologies, focusing on chromatography, crystallization, and membrane-based methods. Quantitative performance data is summarized for easy comparison, and detailed experimental protocols for key cited experiments are provided to support practical application.
Executive Summary
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to drive innovation in chiral resolution. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) remain the workhorses for analytical and preparative separations, with novel chiral stationary phases (CSPs) offering improved selectivity and efficiency. Concurrently, advances in enantioselective crystallization and membrane-based separations are providing scalable and cost-effective alternatives for large-scale production. This guide compares these technologies using key performance indicators from recent studies on the resolution of common drug compounds such as profens, β-blockers, and anticoagulants.
Chromatographic Techniques: The Gold Standard for Versatility and Precision
Chromatographic methods, particularly HPLC and SFC, are the most widely used for chiral separations due to their high resolution, reproducibility, and applicability to a wide range of compounds. Recent advances have focused on the development of novel chiral stationary phases (CSPs) with enhanced enantioselectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a dominant technique for both analytical and preparative chiral separations. The choice of CSP is critical for achieving successful enantioseparation.
Comparative Performance of HPLC Chiral Stationary Phases for Profen Enantiomers
The separation of profen enantiomers, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is a common benchmark for chiral resolution methods.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| Ibuprofen | Ultron ES-OVM (Ovomucoid) | 20 mM Potassium Dihydrogen Phosphate (pH 3) / Ethanol | >1.5 | < 8 | [1] |
| Ketoprofen | Chiralpak AD® (20 µm) | 10% Ethanol / 90% n-Hexane / 0.01% TFA | - | - | [2][3] |
| Naproxen | Lux Amylose-1 | Methanol / Water / Acetic Acid (85:15:0.1 v/v/v) | 3.21 | < 7 | [4] |
Experimental Protocol: Enantioseparation of Ibuprofen using an Ovomucoid CSP [1]
-
Instrumentation: Agilent 1100 HPLC system with UV detection.
-
Column: Ultron ES-OVM (ovomucoid), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0) and ethanol. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve racemic ibuprofen in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a greener and often faster alternative to normal-phase HPLC for chiral separations. It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents.
Comparative Performance of SFC vs. HPLC for Warfarin Enantiomers
Warfarin is an anticoagulant where the S-enantiomer is significantly more potent than the R-enantiomer.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Analysis Time | Reference |
| SFC-MS/MS | Not specified | CO2 / Modifier | > 2x faster than HPLC | [5] |
| Preparative SFC | CHIRALPAK IA (20 mm I.D. x 250 mmL, 5 µm) | Carbon dioxide / Methanol (60/40) | - | [6] |
Experimental Protocol: Preparative Chiral Separation of Warfarin by SFC [6]
-
Instrumentation: JASCO LC-4000 series Prep-SFC-M system.
-
Column: CHIRALPAK IA (20 mm I.D. x 250 mmL, 5 µm).
-
Mobile Phase: Supercritical Carbon Dioxide / Methanol (60/40).
-
Flow Rate: 50 mL/min.
-
Column Temperature: 35°C.
-
Back Pressure: 10 MPa.
-
Detection: PDA detector (200-400 nm, monitored at 230 nm).
-
Sample Preparation: Dissolve warfarin standard in methanol to a concentration of 5000 µg/mL.
-
Injection Volume: 1000 µL.
Enantioselective Crystallization: A Powerful Tool for Bulk Separations
Crystallization-based methods are highly attractive for large-scale chiral resolution due to their potential for high throughput and cost-effectiveness. Recent advancements include deracemization techniques that can theoretically achieve a 100% yield of a single enantiomer.
Recent Advances in Enantioselective Crystallization
| Technique | Principle | Achieved Enantiomeric Excess (ee) | Target Compound Example | Reference |
| Attrition-Enhanced Deracemization | Grinding a slurry of a racemic conglomerate in the presence of a racemizing agent drives the system to a single chiral solid state. | > 99.9% | Amino acid derivatives | [7] |
| Co-crystallization | A chiral resolving agent selectively co-crystallizes with one enantiomer from a racemic mixture. | 63% | 3-Chloromandelic acid | [8] |
Experimental Protocol: Attrition-Enhanced Deracemization of an Amino Acid Derivative [7]
-
Materials: A racemic conglomerate of an amino acid derivative, a suitable solvent in which racemization can occur (e.g., acetonitrile), a racemizing agent (e.g., DBU), and glass beads for attrition.
-
Apparatus: A thermostatically controlled vessel with a magnetic stirrer.
-
Procedure:
-
Prepare a saturated solution of the racemic amino acid derivative in the chosen solvent.
-
Add a small initial enantiomeric excess of the desired enantiomer to the solid phase.
-
Add the racemizing agent (e.g., DBU) to the solution.
-
Add glass beads to the slurry.
-
Stir the mixture vigorously at a constant temperature. The grinding action of the glass beads induces continuous dissolution and crystallization.
-
Monitor the enantiomeric excess of the solid phase over time using a suitable analytical technique (e.g., chiral HPLC). The system will gradually evolve to a state where the solid phase consists of a single enantiomer.
-
Membrane-Based Separations: Emerging Technology for Continuous Processing
Membrane-based chiral resolution is a promising technology for large-scale, continuous production of single enantiomers. Recent research has focused on the development of highly selective chiral membranes.
Performance of Advanced Chiral Membranes
| Membrane Type | Principle | Achieved Enantiomeric Excess (ee) | Target Compound Example | Reference |
| Chiral Covalent Organic Framework (COF) Membrane | A chiral COF is synthesized in situ within the nanochannels of a membrane, creating a highly selective environment for enantioseparation. | 99.4% | Phenylalanine | [9] |
| Chiral Metal-Organic Framework (MOF) Membrane | A membrane constructed through coordination between copper ions and R/S-tryptophan exhibits high enantioselectivity. | 99.38% | Amino acids |
Experimental Protocol: Enantioselective Amino Acid Separation using a Chiral MOF Membrane [2]
-
Membrane Preparation: A chiral composite membrane is placed between two chambers of a diffusion cell.
-
Experimental Setup:
-
Add an aqueous solution of the racemic amino acid (e.g., Phenylalanine) to the feed side of the diffusion cell.
-
Add pure water to the permeate side.
-
Continuously stir the solutions on both sides.
-
-
Separation Process: One enantiomer will preferentially transport through the chiral membrane from the feed side to the permeate side.
-
Analysis:
-
Periodically take samples from the permeate side.
-
Analyze the enantiomeric composition of the samples using a suitable analytical method, such as chiral HPLC, to determine the enantiomeric excess.
-
Conclusion
The field of chiral resolution is continuously evolving, with significant progress being made across chromatographic, crystallization, and membrane-based technologies. While HPLC and SFC offer unparalleled versatility and precision for a wide range of applications, advancements in enantioselective crystallization and membrane separations are paving the way for more efficient and sustainable large-scale production of enantiopure compounds. The choice of the optimal technique depends on various factors, including the scale of the separation, the properties of the target compound, and the desired level of purity. The data and protocols presented in this guide provide a valuable resource for researchers and professionals to navigate the expanding landscape of chiral resolution technologies.
References
- 1. Chiral Separations: Methods and Protocols - Google Books [books.google.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of Ketoprofen enantiomers by preparative and simulated moving bed chromatography [bibliotecadigital.ipb.pt]
- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-4'-Fluorotartranilic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-4'-Fluorotartranilic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. According to safety data sheets for analogous compounds, this substance is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A comprehensive array of PPE is required to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility chart). Double-gloving is recommended for enhanced protection.[2]
-
Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][2]
Emergency Procedures: In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1][3]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][3]
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Workflow
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
1. Waste Collection and Segregation:
-
All waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
The container should be kept securely closed except when adding waste.[4][6]
-
Segregate this waste from incompatible materials, such as strong bases or oxidizing agents, to prevent violent reactions.[7][8]
2. Labeling and Storage:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7]
-
The SAA should be inspected weekly for any signs of leakage.[7]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
Provide them with the complete chemical name and an estimate of the quantity to be disposed of.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and regulatory information.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3][9] |
| Incompatible Materials | Strong acids, bases, and oxidizing or reducing agents. | [2] |
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this exact compound are not published, the principles of hazardous waste management are universal. The procedures outlined are based on guidelines from reputable sources such as Vanderbilt University Medical Center and the University of Pennsylvania.[4][6] The core principle is that laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer.[4]
The following diagram outlines the decision-making process for chemical waste in a laboratory setting.
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the well-being of their personnel and maintain a commitment to environmental stewardship, thereby building a foundation of trust and reliability in their research practices.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling (+)-4'-Fluorotartranilic Acid
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-4'-Fluorotartranilic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the recommended personal protective equipment is mandatory to mitigate these risks.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | GHS07 | Chemical-resistant gloves (e.g., nitrile), Lab coat, Closed-toe shoes |
| Serious Eye Irritation (Category 2A)[2] | GHS07 | Chemical goggles or safety glasses with a face shield[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2] | GHS07 | Use in a well-ventilated area or with a chemical fume hood. Respiratory protection may be required for inadequate ventilation[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Avoid breathing dust, mist, or spray.[2]
-
Prevent all contact with skin and eyes by wearing the appropriate PPE.[2]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the designated work area.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| If on Skin | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1] |
| If Swallowed | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
Waste Treatment:
-
The primary recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Alternatively, the chemical waste can be neutralized. Slowly add a suitable base, such as sodium bicarbonate, to neutralize the acid.[4] The pH should be checked to confirm neutrality (pH 7) before proceeding with further disposal steps.[4]
Container Disposal:
-
All containers, whether empty or containing residual amounts of the substance, should be treated as hazardous waste.
-
Transfer the neutralized acid or the original substance to corrosion-resistant, leak-proof containers that are clearly labeled with the contents and any remaining hazards.[4]
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[3]
Experimental Protocols and Signaling Pathways
Information regarding specific experimental protocols or biological signaling pathways for this compound is not available within safety and handling documentation. This is a chemical reagent, and such information would typically be found in specialized research publications.
Visualized Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
